Rimonabant
描述
This compound is an anorectic anti-obesity drug produced and marketed by Sanofi-Aventis. It is an inverse agonist for the cannabinoid receptor CB1. Its main avenue of effect is reduction in appetite. This compound is the first selective CB1 receptor blocker to be approved for use anywhere in the world. This compound is approved in 38 countries including the E.U., Mexico, and Brazil. It was rejected for approval for use in the United States. This decision was made after a U.S. advisory panel recommended the medicine not be approved because it may increase suicidal thinking and depression.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and is indicated for obesity and has 16 investigational indications. It was withdrawn in at least one region.
A pyrazole and piperidine derivative that acts as a selective cannabinoid type-1 receptor (CB1 RECEPTOR) antagonist. It inhibits the proliferation and maturation of ADIPOCYTES, improves lipid and glucose metabolism, and regulates food intake and energy balance. It is used in the management of OBESITY.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPYUJPEARBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046453 | |
| Record name | Rimonabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rimonabant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.00e-03 g/L | |
| Record name | Rimonabant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
168273-06-1, 158681-13-1 | |
| Record name | Rimonabant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168273-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimonabant [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168273061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimonabant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimonabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168273-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMONABANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RML78EN3XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rimonabant | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Rimonabant's Mechanism of Action in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Endocannabinoid System and Rimonabant
The endocannabinoid system (ECS) is a crucial neuromodulatory system in the central nervous system (CNS) that influences a wide array of physiological processes, including appetite, energy balance, mood, and memory. Its primary components are the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids like anandamide and 2-arachidonoylglycerol or 2-AG), and the enzymes responsible for their synthesis and degradation.
The Cannabinoid Receptor Type 1 (CB1R) is one of the most abundant G protein-coupled receptors (GPCRs) in the CNS, predominantly expressed on presynaptic terminals of both excitatory and inhibitory neurons. Its activation typically leads to the inhibition of neurotransmitter release.
This compound (formerly SR141716) was the first selective CB1R antagonist to be clinically developed.[1] It was designed to block the activity of the ECS, which is often overactive in conditions like obesity.[2] However, its profound effects on the CNS, leading to psychiatric side effects such as depression and anxiety, resulted in its withdrawal from the market.[3] Despite this, this compound remains an invaluable pharmacological tool for elucidating the complex roles of the ECS in the brain. This guide provides a detailed technical overview of this compound's mechanism of action at the molecular, cellular, and systemic levels within the CNS.
Core Mechanism: Selective CB1 Receptor Inverse Agonism
This compound's primary mechanism of action is its function as a selective antagonist and inverse agonist at the CB1 receptor.[3]
-
Antagonism : this compound competitively binds to the CB1 receptor, blocking the binding and subsequent effects of endogenous cannabinoids (like 2-AG) and exogenous agonists (like Δ⁹-THC).
-
Inverse Agonism : CB1 receptors exhibit a degree of constitutive (basal) activity even in the absence of an agonist. While a neutral antagonist would only block agonist binding without affecting this basal activity, an inverse agonist like this compound binds to the receptor and stabilizes it in an inactive conformation. This not only blocks agonist effects but also actively suppresses the receptor's basal signaling, producing effects opposite to those of an agonist.[4]
This dual action is critical to understanding its pharmacological profile. The inverse agonism is believed to be a key factor in both its therapeutic effects and its adverse psychiatric side effects.[4]
Quantitative Pharmacological Profile
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo assays. The data below summarizes its key pharmacological parameters.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Selectivity | Reference(s) |
| This compound | Human CB1 | ~2.0 nM | >500-fold vs CB2 | [5] |
| Human CB2 | >1000 nM | [5] | ||
| AM251 (Analogue) | Human CB1 | ~7.5 nM | High vs CB2 | [6] |
Table 2: Functional Activity (Inverse Agonism & Antagonism)
| Assay Type | Agonist Challenged | Parameter | Value | Cell Line/System | Reference(s) |
| Inverse Agonism | None | EC₅₀ (cAMP increase) | 42 ± 3 nM | HEK293 | [4] |
| Antagonism | 2-AG (10 µM) | IC₅₀ | 56 ± 2.3 nM | HEK293 | [4] |
| Antagonism | 2-AG (20 µM) | IC₅₀ | 181 ± 52 nM | HEK293 | [4] |
| Antagonism | CP55,940 | IC₅₀ | 5.6 - 48 nM | Various | [4] |
Table 3: In Vivo Efficacy
| Assay Type | Effect | Parameter | Value | Species | Reference(s) |
| Receptor Occupancy | Inhibition of [³H]-CP55,940 binding | ED₅₀ | 3.5 mg/kg (oral) | Rat | [5] |
| Behavioral | Reduction in food intake | Effective Dose | 10 mg/kg (i.p.) | Mouse | [7] |
| Behavioral | Reduction in locomotor activity | Effective Dose | 3 - 10 mg/kg (i.p.) | Rat/Mouse | [8][9] |
Downstream Signaling Pathways in the CNS
As a Gi/o-coupled receptor, CB1R activation modulates several key intracellular signaling cascades. This compound, by its inverse agonist action, reverses the basal influence of the receptor on these pathways.
Adenylyl Cyclase / cAMP Pathway
CB1R activation by an agonist leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA). This compound counters this effect. By stabilizing the inactive state of the CB1R, it prevents the inhibition of adenylyl cyclase, leading to an increase in basal cAMP levels and PKA activity.
Mitogen-Activated Protein Kinase (MAPK) Pathway
CB1 receptor activation can also stimulate the Ras-Raf-MEK-ERK signaling cascade (MAPK pathway). The role of this compound in this pathway is complex, as it primarily opposes agonist-induced activation. Biased ligands that selectively block MAPK signaling without affecting the cAMP pathway have been shown to lack the adverse neuropsychiatric effects of this compound, suggesting that modulation of the Gi/cAMP pathway is critical for these effects.
Ion Channel Modulation
Presynaptic CB1 receptor activation inhibits N-type and P/Q-type voltage-gated calcium channels (CaV2.2, CaV2.1) and activates G protein-coupled inwardly rectifying potassium channels (GIRKs). The inhibition of calcium influx is a primary mechanism by which CB1R activation reduces neurotransmitter release. As an inverse agonist, this compound can prevent this constitutive channel modulation, thereby increasing the probability of neurotransmitter release where there is a high endocannabinoid tone.
Modulation of Central Neurotransmission
By acting on presynaptic CB1 receptors, this compound alters the release of several key neurotransmitters.
-
Glutamate and GABA : CB1 receptors are densely located on both glutamatergic and GABAergic terminals. Endocannabinoids typically suppress the release of these transmitters. This compound, by blocking this tonic suppression, can increase the release of glutamate and GABA, altering the excitatory/inhibitory balance in circuits like the hippocampus, prefrontal cortex, and striatum. Studies have shown that this compound administration can enhance striatal glutamate release.[10]
-
Dopamine : The endocannabinoid system heavily modulates the mesolimbic dopamine system. Endocannabinoids can enhance dopamine release in the nucleus accumbens by suppressing GABAergic inhibition of dopamine neurons in the ventral tegmental area (VTA). This compound blocks this disinhibition, leading to a reduction in dopamine release, which is thought to underlie its effects on reward processing and its potential (though ultimately unsuccessful) use as an anti-addiction therapeutic.[5]
Effects on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. The ECS is a key player in several forms of plasticity.
-
Long-Term Potentiation (LTP) : LTP is a persistent strengthening of synapses. While CB1R agonists are known to impair hippocampal LTP, this compound has been shown to facilitate it. In hippocampal slices, application of 1 µM this compound can enhance the magnitude of LTP induced by high-frequency stimulation, suggesting that blocking a tonic endocannabinoid-mediated suppression of synaptic strengthening can boost plasticity.[11]
-
Long-Term Depression (LTD) : In some brain regions, endocannabinoids are required for the induction of LTD. By blocking CB1 receptors, this compound can prevent the induction of these forms of synaptic weakening.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established pharmacological assays.
Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins, which is the first step in the signaling cascade after receptor binding. Inverse agonists like this compound cause a decrease in basal [³⁵S]GTPγS binding.
-
Membrane Preparation :
-
Homogenize brain tissue (e.g., cortex, hippocampus) or cultured cells expressing CB1R in ice-cold TME buffer (50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in TME buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Reaction :
-
In a 96-well plate, add the following to each well for a final volume of 200-500 µL:
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP (typically 10-30 µM) to ensure G proteins are in their inactive, GDP-bound state.
-
[³⁵S]GTPγS (typically 0.1-0.5 nM).
-
Cell membranes (10-20 µg protein).
-
Varying concentrations of this compound or control compounds (agonist for stimulation, unlabeled GTPγS for non-specific binding).
-
-
Incubate the plate at 30-37°C for 60-120 minutes with gentle shaking.[12]
-
-
Termination and Measurement :
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., PerkinElmer Unifilter GF/B).[12]
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Plot the specific binding (Total Binding - Non-specific Binding) against the log concentration of this compound.
-
Fit the data using non-linear regression to determine parameters like IC₅₀ (for antagonism) or the magnitude of basal inhibition (for inverse agonism).
-
Protocol: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the systemic effects of a drug.
-
Surgical Implantation :
-
Anesthetize the subject animal (typically a rat or mouse).
-
Using a stereotaxic frame, surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure :
-
On the day of the experiment, place the animal in a testing chamber that allows free movement.
-
Gently insert a microdialysis probe (with a semi-permeable membrane at the tip) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.[13]
-
Allow the system to equilibrate and collect baseline samples (dialysates) at regular intervals (e.g., every 10-20 minutes).
-
-
Drug Administration and Sampling :
-
Administer this compound (e.g., 3-10 mg/kg, i.p.) or vehicle.
-
Continue to collect dialysate samples for several hours post-injection.
-
-
Neurotransmitter Analysis :
-
Analyze the collected dialysate samples to quantify neurotransmitter concentrations. The most common method is High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ED), which offers high sensitivity for monoamines like dopamine.[14] For amino acids like glutamate and GABA, HPLC with fluorescence detection (after derivatization) is often used.
-
-
Data Analysis :
-
Calculate the concentration of each neurotransmitter in the samples.
-
Express the post-injection levels as a percentage of the average baseline concentration to determine the effect of this compound.
-
Logical Framework of this compound's CNS Effects
The multifaceted effects of this compound can be understood as a cascade originating from a single molecular interaction.
Conclusion
This compound's mechanism of action in the central nervous system is centered on its role as a potent and selective inverse agonist of the CB1 receptor. By binding to this receptor, it not only blocks the effects of endocannabinoids but also actively suppresses the receptor's constitutive signaling. This leads to profound downstream consequences, including the modulation of critical second messenger systems like cAMP, altered ion channel function, and a significant shift in the presynaptic release of key neurotransmitters such as glutamate, GABA, and dopamine. These cellular changes ultimately manifest as systemic effects on appetite, reward, and mood. While its clinical use was halted due to adverse psychiatric effects, this compound remains an indispensable research tool, offering a window into the fundamental role of the endocannabinoid system in maintaining CNS homeostasis.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AM-251 (drug) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Eliminates Responsiveness to Workload Changes in a Time-Constrained Food-Reinforced Progressive Ratio Procedure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dual Influence of Endocannabinoids on Long-Term Potentiation of Synaptic Transmission [frontiersin.org]
- 12. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
The Discovery and Chemical Synthesis of SR141716A (Rimonabant): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR141716A, also known as Rimonabant, emerged as a significant pharmacological tool and a potential therapeutic agent in the mid-1990s. This document provides an in-depth technical overview of the discovery and chemical synthesis of SR141716A. It details the initial report of its discovery, outlines a common synthetic pathway with experimental protocols, and presents key quantitative data. Furthermore, this guide illustrates the signaling pathway of SR141716A and a generalized experimental workflow for its synthesis through detailed diagrams.
Discovery
SR141716A was first disclosed to the scientific community in 1994 by a team of researchers at Sanofi Recherche in Montpellier, France. In their seminal paper published in FEBS Letters, Rinaldi-Carmona and colleagues described SR141716A as the first potent and selective antagonist of the brain cannabinoid receptor (CB1)[1]. This discovery was a landmark in cannabinoid research, providing a powerful tool to investigate the physiological and pharmacological roles of the endocannabinoid system. The compound demonstrated high affinity for the central CB1 receptor and substantially lower affinity for the peripheral CB2 receptor, establishing its selectivity[2].
Chemical Synthesis
The chemical name for SR141716A is N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride[3][4][5]. Several synthetic routes have been developed since its initial discovery. Below is a detailed experimental protocol for a commonly cited multi-step synthesis.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate
-
Reactants: 4'-Chloroacetophenone, Diethyl oxalate, Sodium ethoxide.
-
Procedure: To a solution of sodium ethoxide in ethanol, 4'-chloroacetophenone is added dropwise at room temperature. Diethyl oxalate is then added, and the mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and dried.
-
Purification: Recrystallization from ethanol.
Step 2: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
-
Reactants: Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate, 2,4-Dichlorophenylhydrazine hydrochloride, Acetic acid.
-
Procedure: A mixture of the diketoester from Step 1 and 2,4-dichlorophenylhydrazine hydrochloride in glacial acetic acid is heated to reflux for several hours. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude pyrazole ester.
-
Purification: Column chromatography on silica gel.
Step 3: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
-
Reactants: Ethyl ester from Step 2, Sodium hydroxide, Ethanol, Water.
-
Procedure: The pyrazole ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried.
-
Purification: Recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 4: Synthesis of SR141716A (N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
-
Reactants: Carboxylic acid from Step 3, Thionyl chloride (or another activating agent like oxalyl chloride), N-Aminopiperidine, Triethylamine (or another base).
-
Procedure: The carboxylic acid is refluxed with an excess of thionyl chloride to form the acid chloride. The excess thionyl chloride is removed by distillation. The resulting acid chloride is dissolved in a dry aprotic solvent (e.g., dichloromethane) and added dropwise to a cooled solution of N-aminopiperidine and triethylamine in the same solvent. The reaction mixture is stirred at room temperature for several hours. The mixture is then washed with water, dilute acid, and brine. The organic layer is dried and the solvent is evaporated.
-
Purification: Column chromatography followed by recrystallization. The hydrochloride salt can be prepared by treating the free base with HCl in a suitable solvent.
Quantitative Data
The following tables summarize key quantitative data related to the discovery and synthesis of SR141716A.
| Parameter | Value | Reference |
| Discovery Date | 1994 | [1] |
| Discovering Organization | Sanofi Recherche (Montpellier, France) | [1] |
| Chemical Formula | C₂₂H₂₁Cl₃N₄O | |
| Molecular Weight | 463.79 g/mol |
Table 1: Discovery and Chemical Properties of SR141716A
| Parameter | Value | Reference |
| Binding Affinity (K_i) for human CB1 receptor | 1.98 nM | [2] |
| Binding Affinity (K_i) for human CB2 receptor | > 1000 nM | [2] |
| Overall Yield (four-step synthesis) | ~28% | [4] |
Table 2: Pharmacological and Synthetic Data of SR141716A
Signaling Pathway and Experimental Workflow
Signaling Pathway of SR141716A
SR141716A acts as an inverse agonist at the CB1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. In its basal state, the CB1 receptor can exhibit some level of constitutive activity. As an inverse agonist, SR141716A binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity. This leads to an increase in the activity of adenylyl cyclase, an enzyme that is tonically inhibited by the active CB1 receptor, resulting in increased production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[3][6][7][8][9].
Experimental Workflow for SR141716A Synthesis
The chemical synthesis of SR141716A involves a multi-step process that includes reaction setup, monitoring, workup, and purification of intermediates and the final product.
Conclusion
The discovery of SR141716A was a pivotal moment in cannabinoid pharmacology, providing an essential tool for dissecting the complexities of the endocannabinoid system. Its chemical synthesis, while involving multiple steps, is achievable through established organic chemistry principles. This guide has provided a comprehensive overview of its discovery, a detailed synthetic protocol, key quantitative data, and visual representations of its mechanism of action and synthesis, serving as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from this compound Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for inverse agonism of SR141716A at human recombinant cannabinoid CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Evidence for inverse agonism of SR141716A at human recombinant cannabinoid CB1 and CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Intricate Dance of Rimonabant in Rodents: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of the pharmacokinetics (PK) and pharmacodynamics (PD) of Rimonabant, a selective cannabinoid-1 (CB1) receptor antagonist and inverse agonist, in rodent models. By providing a comprehensive overview of its absorption, distribution, metabolism, and excretion, alongside its multifaceted pharmacological effects and underlying molecular mechanisms, this document aims to be an essential resource for professionals in the field of drug discovery and development.
Pharmacokinetics: The Journey of this compound in the Rodent Body
The pharmacokinetic profile of this compound in rodents reveals rapid absorption and significant distribution into tissues, including the brain. The following tables summarize key pharmacokinetic parameters observed in rats and mice following different routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (h*µg/L) | Terminal Half-life (h) | Reference |
| Intraperitoneal (i.p.) | 3 | Not Reported | 11 | 457.6 | 5.4 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Brain/Plasma Ratio | Reference |
| Intraperitoneal (i.p.) | 10 | ~1.0 (at 4h) | [2] |
| Oral (p.o.) | 10 | ~0.5 (at 4h) | [2] |
Pharmacodynamics: The Multifaceted Effects of this compound
This compound exerts a wide range of pharmacodynamic effects in rodents, primarily through its interaction with the endocannabinoid system. These effects are most notably observed in the regulation of food intake, body weight, and various metabolic parameters.
Table 3: Key Pharmacodynamic Effects of this compound in Rodents
| Species | Model | Dose (mg/kg) & Route | Key Findings | Reference |
| Mouse | Diet-Induced Obesity (DIO) | 10 mg/kg/day, p.o. | Reduced food intake and body weight; Decreased fat mass; Improved insulin sensitivity. | [3] |
| Rat | Diet-Induced Obesity (DIO) | 3 & 10 mg/kg/day, p.o. | Reduced food intake and body weight; Changes in body weight fully accounted for by reduced food intake in a pair-fed study. | [4] |
| Rat | Lean | 3 & 10 mg/kg, p.o. | Increased oxygen consumption, suggesting increased energy expenditure. | [5] |
| Mouse | Chronic Mild Stress | 10 mg/kg, p.o. | Antidepressant-like effects. | |
| Rat | Parkinson's Disease Model | 0.1 mg/kg | Attenuated hypokinesia. |
Signaling Pathways: Unraveling the Molecular Mechanisms
This compound's primary mechanism of action is the blockade of the CB1 receptor, which is a G-protein coupled receptor (GPCR). As an inverse agonist, it not only blocks the effects of endogenous cannabinoids but also reduces the basal activity of the receptor. This interaction triggers a cascade of downstream signaling events.
CB1 Receptor-Dependent Signaling
The canonical signaling pathway for the CB1 receptor involves its coupling to inhibitory G-proteins (Gαi/o). Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by blocking this action, can lead to an increase in cAMP levels. Furthermore, CB1 receptor activation is known to modulate various ion channels and kinase pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Figure 1. CB1 Receptor Signaling Pathway and the Action of this compound.
CB1 Receptor-Independent Signaling
Emerging evidence suggests that this compound may also exert effects through mechanisms independent of the CB1 receptor. At higher concentrations, it has been shown to directly inhibit Gαi/o-type G-proteins, which could lead to a broader range of pharmacological effects.[6][7]
Figure 2. Potential CB1 Receptor-Independent Signaling of this compound.
Experimental Protocols: A Guide to Methodologies
The following sections provide detailed methodologies for key experiments commonly used to assess the pharmacokinetics and pharmacodynamics of this compound in rodents.
Drug Administration
Oral Gavage (Mice and Rats):
-
Preparation: this compound is typically suspended in a vehicle such as 0.5% hydroxyethylcellulose and 0.2% Tween 80 or 0.1% Tween 80 in distilled water.[3][8] The suspension should be vortexed thoroughly before each administration to ensure homogeneity.
-
Animal Handling: The animal is restrained securely to prevent movement and injury. For mice, the scruff of the neck is grasped to immobilize the head.[9][10] For rats, the animal is held near the thoracic region with the lower body supported.[9][11]
-
Gavage Needle Insertion: A stainless steel or flexible plastic gavage needle with a ball tip is used. The length of the needle is pre-measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.[9][11] The needle is gently inserted into the diastema (the gap between the incisors and molars) and advanced along the roof of the mouth into the esophagus.[9] The animal will typically swallow as the tube is passed.
-
Administration: Once the needle is in the stomach, the suspension is slowly injected. The needle is then carefully withdrawn.
-
Post-Procedure Monitoring: The animal is monitored for any signs of distress, such as respiratory difficulty.
Intraperitoneal (i.p.) Injection (Rats and Mice):
-
Preparation: this compound is dissolved in a suitable vehicle, such as a mixture of ethanol, Emulphor, and saline.
-
Animal Handling: The animal is restrained, and the lower abdomen is exposed. For mice, the animal can be tilted with its head slightly down to move the abdominal organs away from the injection site.[12] For rats, the animal is placed in dorsal recumbency.[13][14]
-
Injection Site: The injection is made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[14]
-
Injection: A 23-27 gauge needle is inserted at a 30-45 degree angle.[12][15] Before injecting, the plunger is slightly withdrawn to ensure no blood or urine is aspirated. The solution is then injected slowly.
-
Post-Procedure Monitoring: The animal is observed for any signs of discomfort or adverse reaction at the injection site.
Pharmacodynamic Assessments
Food Intake and Body Weight Measurement:
-
Acclimation: Animals are individually housed to allow for accurate measurement of food intake. They are acclimated to the housing conditions and any specific diets for a period before the experiment begins.
-
Measurement: Body weight is measured daily at the same time using a calibrated scale. Food is provided in a specialized feeder that minimizes spillage, and the amount of food consumed is measured daily by weighing the remaining food.
-
Pair-Feeding Studies: To distinguish between the effects of this compound on appetite versus direct metabolic effects, a pair-feeding experimental design is often employed. In this setup, a control group of animals is fed the same amount of food that the this compound-treated animals consumed on the previous day.[3][4]
In Vitro Assays
Measurement of Cellular cAMP Levels:
-
Cell Culture and Treatment: Cells expressing the CB1 receptor (e.g., HUVECs or transfected cell lines) are cultured under standard conditions. The cells are then treated with this compound at various concentrations for a specified period.[1]
-
Cell Lysis: After treatment, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a luciferase-based reporter assay.[1][16][17] These assays typically involve a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on food intake and body weight in a diet-induced obesity model.
Figure 3. Workflow for a Preclinical this compound Efficacy Study.
This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound in rodents. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in the field of cannabinoid receptor modulation.
References
- 1. This compound inhibits TNF-α-induced endothelial IL-6 secretion via CB1 receptor and cAMP-dependent protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the cannabinoid receptor–1 antagonist this compound on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cannabinoid CB1 receptor inverse agonist, this compound, modifies body weight and adiponectin function in diet-induced obese rats as a consequence of reduced food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
The Peripheral Profile of Rimonabant: A Technical Guide to its Effects on Cannabinoid Receptors
Executive Summary: Rimonabant, a selective cannabinoid-1 (CB1) receptor inverse agonist, was initially developed as an anti-obesity agent. While its clinical use was halted due to centrally-mediated psychiatric side effects, the study of its peripheral actions remains a significant area of research.[1][2] Blockade of peripheral CB1 receptors has been shown to induce beneficial metabolic effects independent of the central appetite suppression.[3][4][5] This document provides a detailed overview of this compound's effects on peripheral CB1 receptors, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to this compound and Peripheral CB1 Receptors
This compound (SR141716A) is a 1,5-diarylpyrazole derivative that acts as a potent and selective inverse agonist of the CB1 receptor.[6][7] While CB1 receptors are most abundant in the central nervous system (CNS), where they modulate appetite, mood, and memory, they are also expressed in numerous peripheral tissues.[1][6][8] These peripheral CB1 receptors are found in adipocytes, hepatocytes, skeletal muscle, the gastrointestinal (GI) tract, and the pancreas.[1][6][9] The endocannabinoid system, through activation of these peripheral receptors, is implicated in the regulation of energy balance, lipid and glucose metabolism, and inflammation.[1][8]
This compound's mechanism of action involves not just blocking the receptor from agonist binding but also reducing its basal, constitutive activity. This "inverse agonism" is a key characteristic of its function.[6][9] The metabolic benefits observed with this compound treatment, such as weight loss, improved insulin sensitivity, and favorable changes in lipid profiles, are attributed to a combination of central and peripheral effects.[4][10] However, studies using peripherally restricted CB1 antagonists have demonstrated that many of these metabolic improvements can be achieved without engaging central receptors, thereby avoiding the associated adverse psychiatric events.[1][8][11][12] This has sustained interest in targeting peripheral CB1 receptors for the treatment of metabolic disorders.[1][10]
Quantitative Effects of this compound on Peripheral Systems
The peripheral actions of this compound lead to measurable changes in metabolic, hormonal, and physiological parameters. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Effects of this compound on Metabolic and Hormonal Parameters in Overweight/Obese Patients
| Parameter | Treatment Group | Mean Change from Baseline | P-value vs. Placebo | Reference |
| Body Weight | This compound (20 mg/day) | -6.7 kg | <0.001 | [13] |
| Waist Circumference | This compound (20 mg/day) | -5.8 cm | <0.001 | [13] |
| HDL Cholesterol | This compound (20 mg/day) | +10.0% | <0.001 | [13] |
| Triglycerides | This compound (20 mg/day) | -13.0% | <0.001 | [13] |
| Adiponectin | This compound (20 mg/day) | +57.7% | <0.001 | [13] |
| Adipose TNF-α | This compound (3 mg/kg) | Significant Reduction | N/A | [14] |
Data from the RIO-Lipids study after one year of treatment, using a repeated-measures method.[13]
Table 2: Effects of this compound on Gastrointestinal Motility in Animal Models
| Parameter | Species | This compound Dose | Effect | Reference |
| Gastric Antral Contractions | Dog | 1.0 mg/kg | ▼ 42.6% decrease in contractile index | [15] |
| Small Intestinal Contractions | Dog | 1.0 mg/kg | ▲ 53.6% increase in contraction index | [15] |
| Gastric Emptying | Mouse | N/A | Accelerated | [16][17] |
| Small Intestinal Transit | Mouse | Dose-dependent | Increased | [15][16] |
Table 3: this compound Receptor Binding Affinity and Functional Activity
| Receptor | Species/Assay System | Parameter | Value | Reference |
| CB1 | Human Brain (Calcium Mobilization) | Antagonist Activity | Reported | [18] |
| CB1 | Human (HEK293 cells, [³⁵S]GTPγS) | Antagonist Activity | Reported | [18] |
| CB1 | Rat Brain Membranes | Kᵢ | 6.9 nM | [19] |
| CB1 | Rat Brain Membranes (Agonist: CP55940) | EC₅₀ (Functional Assay) | 46 nM | [19] |
Key Experimental Methodologies
The quantitative data presented above were generated using a range of established experimental protocols. The following sections detail the core methodologies employed in studying this compound's peripheral effects.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for CB1 receptors.
-
Protocol:
-
Membrane Preparation: Brain tissue (e.g., from rats) or cells expressing the receptor of interest (e.g., HEK-293-CB1) are homogenized and centrifuged to isolate cell membranes, which are rich in receptors.[19]
-
Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940).
-
Incubation: Varying concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the CB1 receptors.
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to a receptor, allowing for the characterization of ligands as agonists, antagonists, or inverse agonists.
-
Objective: To determine the functional activity of this compound at the CB1 receptor.
-
Protocol:
-
Membrane Preparation: As with binding assays, cell membranes containing the CB1 receptor are prepared.
-
Assay Components: The membranes are incubated in a buffer containing GDP and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Ligand Addition:
-
To measure inverse agonist activity, this compound is added alone. A decrease in basal [³⁵S]GTPγS binding indicates inverse agonism.
-
To measure antagonist activity, a known CB1 agonist (e.g., CP55,940) is added to stimulate G-protein activation, followed by the addition of increasing concentrations of this compound.
-
-
Incubation and Termination: The reaction is allowed to proceed, then terminated by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.
-
Data Analysis: The EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) is calculated to determine the potency and efficacy of the compound.
-
In Vivo Models of Gastrointestinal Motility
Animal models are used to assess the physiological effects of this compound on the GI tract.
-
Objective: To measure the effect of this compound on gastric emptying and intestinal transit.
-
Protocol (Small Intestinal Transit):
-
Animal Preparation: Mice or rats are fasted overnight with free access to water.
-
Drug Administration: this compound or a vehicle control is administered, typically via oral gavage or intraperitoneal injection.
-
Marker Administration: After a set period, a non-absorbable marker (e.g., a charcoal meal) is administered orally.
-
Transit Time: After a specific time, the animals are euthanized, and the small intestine is carefully removed.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Data Analysis: Intestinal transit is expressed as the percentage of the total length of the small intestine that the marker has traversed. An increase in this percentage indicates a prokinetic effect.[16]
-
Euglycemic-Hyperinsulinemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo.
-
Objective: To determine whether this compound improves insulin sensitivity, independent of weight loss.[20][21]
-
Protocol:
-
Catheter Placement: Catheters are inserted for infusion of insulin, glucose, and tracers, and for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered to raise plasma insulin to a constant, high level.
-
Glucose Infusion: A variable infusion of glucose is started. The rate of glucose infusion is adjusted to "clamp" the blood glucose concentration at a normal, fasting level (euglycemia).
-
Steady State: Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is equal to the rate of whole-body glucose uptake by tissues.
-
Data Analysis: A higher glucose infusion rate required to maintain euglycemia indicates greater insulin sensitivity, as the tissues are more efficient at taking up glucose from the blood. The study can be performed before and after a chronic treatment period with this compound or placebo to assess changes in insulin sensitivity.[21]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its peripheral effects by modulating CB1 receptor signaling in various tissues.
Canonical CB1 Receptor Signaling
CB1 receptors are G-protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[8] As an inverse agonist, this compound not only blocks this pathway but actively suppresses its basal activity.
Caption: Canonical CB1 receptor signaling pathway and the inhibitory effect of this compound.
Tissue-Specific Peripheral Effects
In adipocytes, CB1 receptor activation promotes lipogenesis and reduces the secretion of adiponectin, a hormone that enhances insulin sensitivity.[4] this compound blocks these effects. By antagonizing adipocyte CB1 receptors, this compound increases adiponectin expression and secretion, which contributes to its insulin-sensitizing effects.[4][13] It also triggers lipid mobilization pathways in white adipose tissue.[3][5]
The endocannabinoid system inhibits gastrointestinal motility.[16][17] this compound counteracts this effect by blocking prejunctional CB1 receptors on enteric neurons.[6][16] This leads to an acceleration of gastric emptying and an increase in small intestinal transit, which may contribute to reduced nutrient absorption and satiety.[15][16][17] However, there is evidence of rapid tolerance developing to this prokinetic effect.[16][17]
Hepatic CB1 receptors are implicated in fatty acid synthesis and the development of hepatic steatosis (fatty liver).[4] A high-fat diet can increase the expression of these receptors, promoting lipogenesis. This compound can blunt this response, which has positive implications for treating non-alcoholic fatty liver disease (NAFLD) and hepatic insulin resistance.[4][11] Studies have shown that peripherally restricted CB1 antagonists can ameliorate hepatic injury, steatosis, and inflammation.[11]
CB1 receptors are also expressed in pancreatic islet cells. This compound has been shown to have direct effects on islets, decreasing basal insulin hypersecretion in states of obesity or insulin resistance without impairing glucose-stimulated insulin secretion.[22] This action helps to lower circulating insulin levels and improve overall glycemic control.[22]
Caption: Workflow for an in vivo study of this compound's peripheral metabolic effects.
Caption: Logical flow of this compound's peripheral actions to metabolic outcomes.
Conclusion
This compound's engagement with peripheral cannabinoid receptors initiates a cascade of metabolically favorable events. The data clearly indicate that blocking CB1 receptors in adipose tissue, the liver, the gastrointestinal tract, and the pancreas contributes significantly to improved glycemic control, weight reduction, and healthier lipid profiles, often independent of central food intake regulation.[3][4][5] While this compound itself is not clinically viable due to its central effects, it remains an invaluable pharmacological tool. The detailed understanding of its peripheral mechanisms, elucidated through the experimental protocols described herein, continues to guide the development of new, peripherally restricted CB1 receptor antagonists as promising therapeutics for obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][8][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. Peripheral, but Not Central, CB1 Antagonism Provides Food Intake–Independent Metabolic Benefits in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Prejunctional and peripheral effects of the cannabinoid CB(1) receptor inverse agonist this compound (SR 141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central and peripheral cannabinoid receptors as therapeutic targets in the control of food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New peripherally-restricted CB1 receptor antagonists, PMG-505-010 and -013 ameliorate obesity-associated NAFLD and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on metabolic risk factors in overweight patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. This compound, Gastrointestinal Motility and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, gastrointestinal motility and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. This compound-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Does this compound Independently Affect Free Fatty Acid and Glucose Metabolism? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Does this compound independently affect free fatty acid and glucose metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The CB1 Antagonist this compound Decreases Insulin Hypersecretion in Rat Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
Rimonabant's Impact on Endocannabinoid Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of Rimonabant on the endocannabinoid system. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways modulated by this compound. This document summarizes key quantitative data, provides detailed experimental protocols for foundational assays, and visualizes complex signaling and experimental workflows using Graphviz diagrams.
Core Mechanism of Action: CB1 Receptor Inverse Agonism
This compound, also known as SR141716A, is a selective antagonist or inverse agonist for the cannabinoid receptor type 1 (CB1).[1][2] CB1 receptors are predominantly expressed in the central nervous system, but are also found in peripheral tissues such as adipose tissue, the liver, and skeletal muscle. These receptors are a key component of the endocannabinoid system, which plays a crucial role in regulating appetite, energy balance, and mood.
As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This not only blocks the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) but also reduces the receptor's basal, constitutive activity.[1] This inverse agonism is a critical aspect of its mechanism of action, leading to downstream effects that are opposite to those produced by CB1 receptor agonists.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with the CB1 receptor and its impact on downstream signaling pathways.
| Parameter | Value | Species/System | Reference(s) |
| Binding Affinity (Ki) | ~2 nM | Human CB1 Receptor | [1] |
| Binding Affinity (Kd) | 4.4 ± 0.5 nM | Human CB1 Receptor (engineered) | [3] |
| Selectivity | >1000-fold for CB1 over CB2 | - | [4] |
Table 1: this compound Binding Affinity and Selectivity for CB1 Receptor
| Pathway Component | This compound Concentration | Effect | Cell Type | Reference(s) |
| cAMP Accumulation | 1 µM and 10 µM | Significant increase | HUVEC | [5] |
| cAMP Accumulation | EC50 = 248.6 µM (JM-00266, a this compound analog) | Dose-dependent increase | HEK293T/17 (murine CB1R) | [6] |
| PKA Phosphorylation | 0.1–10 μmol/L | Concentration-dependent increase | HUVEC | [5] |
| AMPK Phosphorylation | 1 µM (90 min) | No significant acute increase | Hepatocytes | [7] |
| AMPK Phosphorylation | 3 µM (>90 min) | Slight increase | Hepatocytes | [7] |
Table 2: Quantitative Effects of this compound on Downstream Signaling Pathways
| Neurotransmitter | This compound Concentration | Effect on Release | Brain Region/System | Reference(s) |
| Glutamate | 0.1 and 1 mg/kg | Marked increase in parkinsonian rats | Striatum | [8] |
| Glutamate | 1 mg/kg | Slight increase in control rats | Striatum | [8] |
| GABA | Below 1 µM | Positive allosteric modulation of GABA(A) receptors | Recombinant receptors | [9] |
Table 3: Quantitative Effects of this compound on Neurotransmitter Release
Impact on Key Signaling Pathways
Cyclic Adenosine Monophosphate (cAMP) Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). As an inverse agonist, this compound disrupts this process. By stabilizing the inactive state of the CB1 receptor, it prevents the inhibitory action of Gαi/o on adenylyl cyclase, leading to an increase in cAMP production.[6][10][11] This increase in cAMP subsequently activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, influencing gene expression and cellular function.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The endocannabinoid system is also known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key proteins like ERK1/2, p38, and JNK. While agonist binding to CB1 receptors can activate this pathway, the inverse agonistic action of this compound can lead to its inhibition. For instance, this compound has been shown to inhibit the phosphorylation of ERK1/2. This pathway is crucial for cell proliferation, differentiation, and survival, and its modulation by this compound may contribute to some of its physiological effects.
Modulation of Neurotransmitter Release
CB1 receptors are densely located on presynaptic terminals of both excitatory (glutamatergic) and inhibitory (GABAergic) neurons. Their activation typically leads to the inhibition of neurotransmitter release. By acting as an inverse agonist, this compound can counteract this effect, thereby influencing synaptic transmission. Studies have shown that this compound can enhance the release of glutamate in the striatum.[8] Furthermore, this compound has been observed to act as a positive allosteric modulator of GABA(A) receptors, which could also contribute to its overall effects on neuronal excitability.[9]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the endocannabinoid system.
CB1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.[4]
-
Radioligand: [³H]-SR141716A (this compound) or a competing radiolabeled agonist like [³H]-CP55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.[4]
-
Non-specific binding control: High concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add the membrane preparation (10-25 µg of protein per well).[4]
-
Add the radioligand at a concentration near its Kd (e.g., 0.5-2 nM for [³H]-SR141716A).
-
For competition assays, add varying concentrations of unlabeled this compound. For saturation assays, add varying concentrations of [³H]-SR141716A.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand to a set of wells.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd or Ki values.
cAMP Accumulation Assay
This assay measures the ability of this compound to increase intracellular cAMP levels, confirming its inverse agonist activity.
Materials:
-
HEK293 or CHO cells stably expressing the human CB1 receptor.
-
Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator, used as a positive control and to stimulate cAMP for antagonist assays).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Seed the CB1-expressing cells in a 96- or 384-well plate and grow to confluency.
-
Starve the cells in serum-free medium for 2-4 hours before the assay.
-
Pre-incubate the cells with IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the cells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF).
-
Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50.
MAPK Phosphorylation Assay (Western Blot)
This assay is used to assess the effect of this compound on the phosphorylation state of MAPK pathway components, such as ERK1/2.
Materials:
-
Cells expressing CB1 receptors.
-
Serum-free medium for starvation.
-
This compound.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Culture and serum-starve the cells as described for the cAMP assay.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5-30 minutes). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the change in ERK1/2 phosphorylation.
Conclusion
This compound's interaction with the endocannabinoid system is characterized by its inverse agonism at the CB1 receptor. This mechanism triggers a cascade of downstream signaling events, including the modulation of the cAMP and MAPK pathways, and influences neurotransmitter release. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the multifaceted effects of this compound and other CB1 receptor modulators. A thorough understanding of these signaling pathways is essential for the development of novel therapeutics targeting the endocannabinoid system for a variety of pathological conditions.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Probing the Interaction of SR141716A with the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced striatal glutamate release after the administration of this compound to 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cannabinoid CB1 receptor antagonists this compound (SR141716) and AM251 directly potentiate GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a cannabinoid receptor type 1 inverse agonist, inhibits hepatocyte lipogenesis by activating liver kinase B1 and AMP-activated protein kinase axis downstream of Gα i/o inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Early preclinical research on SR141716A
An In-depth Technical Guide to the Early Preclinical Research of SR141716A (Rimonabant)
Introduction
SR141716A, also known as this compound, was the first selective CB1 cannabinoid receptor antagonist/inverse agonist developed for therapeutic use.[1][2][3][4] Synthesized by Sanofi-Aventis, it was a pioneering compound that enabled significant advancements in understanding the physiological and pathophysiological roles of the endocannabinoid system.[1][5] This technical guide provides a detailed overview of the core preclinical research that characterized the pharmacology, mechanism of action, and in vivo effects of SR141716A, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: A CB1 Receptor Inverse Agonist
SR141716A exhibits high affinity and selectivity for the cannabinoid CB1 receptor, which is predominantly expressed in the central nervous system.[1][4] Unlike a neutral antagonist that simply blocks agonist binding, SR141716A functions as an inverse agonist. This means it binds to the CB1 receptor and reduces its basal, constitutive activity.[6][7] Many CB1 receptors are tonically active, meaning they signal even in the absence of an endogenous agonist like anandamide.[6] SR141716A reverses this tonic activity, leading to effects that are often opposite to those produced by CB1 agonists like Δ⁹-tetrahydrocannabinol (THC).[3]
Biochemically, this inverse agonism has been demonstrated through several key observations:
-
Inhibition of G-protein Coupling: In membranes from cells expressing human CB1 receptors, SR141716A produced a 22.3% decrease in the basal binding of [³⁵S]GTPγS, indicating a reduction in constitutive G-protein activation.[7]
-
Stimulation of Adenylyl Cyclase: By reversing the tonic inhibition of adenylyl cyclase by CB1 receptors, SR141716A leads to an increase in cyclic AMP (cAMP) levels.[3] In studies using forskolin to stimulate cAMP production, SR141716A caused a dose-dependent enhancement of cAMP accumulation, starting at concentrations around 300 nM and plateauing at approximately 140% of control.[3]
Data Presentation: Quantitative Pharmacology
The following tables summarize the key quantitative data from early preclinical studies of SR141716A.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Receptor/System | Value | Reference |
| Binding Affinity (Kd) | Wild-Type CB1 Receptor (HEK293 cells) | 2.3 nM | [1] |
| F1742.61A Mutant CB1 Receptor | 11 nM (~5-fold decrease) | [1] | |
| L1933.29A Mutant CB1 Receptor | 7.2 nM (~3-fold decrease) | [1] | |
| F3797.35A Mutant CB1 Receptor | 8.4 nM (~3.6-fold decrease) | [1] | |
| K1923.28A Mutant CB1 Receptor | ~17-fold decrease | [1] | |
| W2795.43A Mutant CB1 Receptor | >1000-fold decrease | [1] | |
| Functional Activity | |||
| [³⁵S]GTPγS Binding | Human CB1-transfected CHO cells | 22.3% decrease from basal | [7] |
| Ca²⁺ Current Modulation (EC₅₀) | Neurons with CB1 cRNA | 32 nM (increase in current) | [6] |
| cAMP Accumulation | Forskolin-stimulated cells | Increase starting at ~300 nM | [3] |
Table 2: In Vivo Preclinical Efficacy and Pharmacodynamics
| Animal Model | Species | Dose(s) and Route | Key Findings | Reference |
| Emesis | Least Shrew | 20 mg/kg, i.p. | Induced vomiting; increased c-fos, p-ERK1/2, and cAMP in brainstem. | [8][9] |
| Neurotransmitter Efflux | Rat | 1, 3, 10 mg/kg, i.p. | Dose-dependent increase in NE, DA, 5-HT, and ACh efflux in the medial prefrontal cortex. | [2] |
| Food Intake | Diet-Induced Obese Mouse | 10 mg/kg/day, oral | Transiently reduced food intake (-48% in week 1); sustained body weight reduction (-20% after 5 weeks). | [5] |
| Appetitive Behavior | Rat | 0-3 mg/kg | Reduced instrumental responding for food in both appetitive and consummatory phases. | [10] |
| Reinstatement of Food Seeking | Mouse | 1.0 & 3.0 mg/kg | Decreased cue-induced reinstatement of seeking for a sweet reinforcer (Ensure). | [11] |
| Neuropathic Pain (CCI) | Rat | 1, 3, 10 mg/kg/day, oral | Dose-dependently attenuated thermal and mechanical hyperalgesia; reduced pro-inflammatory mediators. | [12] |
Experimental Protocols
1. Radioligand Binding Assay for CB1 Receptor Affinity
-
Objective: To determine the binding affinity (Kd or Ki) of SR141716A for the CB1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably transfected with the human or rat CB1 receptor.
-
Incubation: A fixed concentration of a radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of unlabeled SR141716A.
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of SR141716A that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. In Vivo Microdialysis for Neurotransmitter Release
-
Objective: To measure the effect of SR141716A on extracellular levels of monoamines in specific brain regions.
-
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted into a target brain region, such as the medial prefrontal cortex or nucleus accumbens.
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period to obtain a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: SR141716A or vehicle is administered (e.g., intraperitoneally), and sample collection continues.[2]
-
Analysis: The concentrations of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[2]
-
3. Diet-Induced Obesity (DIO) Model
-
Objective: To evaluate the chronic effects of SR141716A on body weight, food intake, and metabolic parameters in an obesity model.
-
Methodology:
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, while a control group is maintained on a standard chow diet.[5]
-
Treatment: Obese mice are treated daily with SR141716A (e.g., 10 mg/kg) or vehicle via oral gavage for a prolonged period (e.g., 4-5 weeks).[5]
-
Monitoring: Body weight and food intake are measured daily or several times per week.
-
Terminal Analysis: At the end of the treatment period, animals are euthanized. Body composition (adiposity) is analyzed, and blood samples are collected to measure plasma levels of insulin, leptin, and cholesterol.[5][13]
-
Visualizations: Pathways and Workflows
Caption: SR141716A inverse agonist mechanism at the CB1 receptor.
Caption: Experimental workflow for in vivo microdialysis studies.
Caption: Signaling pathways in SR141716A-induced emesis.[8][9]
Conclusion
The early preclinical research on SR141716A firmly established it as a potent, selective, and orally active CB1 receptor inverse agonist.[4] In vitro studies elucidated its binding characteristics and its ability to modulate key signaling pathways like adenylyl cyclase.[3][4] In vivo animal models demonstrated its profound effects on reducing food intake, body weight, and the rewarding properties of food, while also revealing its impact on neurotransmitter systems and its potential to induce emesis at high doses.[2][5][8] This foundational research not only paved the way for its clinical development for obesity and smoking cessation but also provided scientists with an invaluable pharmacological tool to explore the vast and complex functions of the endocannabinoid system.[3][4]
References
- 1. Probing the Interaction of SR141716A with the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. SR 141716A acts as an inverse agonist to increase neuronal voltage-dependent Ca2+ currents by reversal of tonic CB1 cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR141716A is an inverse agonist at the human cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cannabinoid CB1 receptor antagonist SR141716A reduces appetitive and consummatory responses for food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cannabinoid CB1 receptor antagonist SR141716A and CB1 receptor knockout on cue-induced reinstatement of Ensure and corn-oil seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the cannabinoid CB1 receptor antagonist, SR141716, on nociceptive response and nerve demyelination in rodents with chronic constriction injury of the sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cannabinoid CB1 receptor antagonist SR141716A (this compound) enhances the metabolic benefits of long-term treatment with oleoylethanolamide in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimonabant's Interaction with Gαi/o Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimonabant, initially developed as a selective cannabinoid receptor 1 (CB1R) antagonist and inverse agonist, has demonstrated a complex pharmacological profile that extends beyond its interaction with the endocannabinoid system. This technical guide provides an in-depth analysis of this compound's interaction with Gαi/o proteins, a key family of G proteins involved in inhibitory signal transduction. Emerging evidence, detailed herein, reveals that at micromolar concentrations, this compound can directly inhibit Gαi/o protein activation in a CB1R-independent manner. This guide summarizes the quantitative data from key studies, presents detailed experimental protocols for assessing this interaction, and provides visual representations of the underlying signaling pathways and experimental workflows. Understanding this dual mechanism of action is critical for the interpretation of past clinical data and for guiding future drug development efforts targeting the Gαi/o signaling cascade.
Introduction: The Dual Personality of this compound
This compound (SR141716A) was the first selective CB1R antagonist to be clinically investigated for the treatment of obesity and metabolic disorders.[1][2] The CB1R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[3][4] Agonist activation of CB1R leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPK), all mediated by Gαi/o signaling.[4] As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the basal, constitutive activity of the CB1R, leading to an increase in cAMP levels.[5][6]
However, a growing body of evidence indicates that this compound possesses a second, CB1R-independent mechanism of action at higher concentrations.[7][8] Studies have shown that in the micromolar range, this compound can directly inhibit Gαi/o proteins, thereby blocking their activation by other GPCRs.[7][9] This direct inhibition of Gαi/o provides a novel framework for understanding the full spectrum of this compound's pharmacological and potential toxicological effects.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's interaction with the CB1 receptor and its effects on Gαi/o protein signaling.
Table 1: this compound Binding Affinity and Potency at the CB1 Receptor
| Parameter | Value | Species/System | Reference |
| Ki (Binding Affinity) | 0.43 - 6.9 nM | Rat Brain Membranes, Human Receptors | [10][11] |
| IC50 (Inhibition of Agonist Binding) | 6.0 - 16.0 nM | Various Cell-Based Assays | [11][12] |
| EC50 (cAMP Accumulation) | 89.2 nM | HEK293 cells overexpressing CB1R | [13] |
Table 2: this compound's Effect on Gαi/o Protein Activity (CB1R-Independent)
| Assay | Effect | Concentration | System | Reference |
| Basal [35S]GTPγS Binding | Decrease | Micromolar | CB1-KO Mouse Brain Membranes, CHO Cells | [7][8] |
| Agonist-Stimulated [35S]GTPγS Binding (GABABR, D2R) | Decrease | Micromolar | CB1-KO Mouse Brain Membranes, CHO-GABAB/D2R Cells | [7] |
| GIRK Channel Gating (induced by GTPγS) | Suppression | Micromolar | CHO cells with GIRK channels | [7] |
| BRET (Gαi/o heterotrimer stability) | Stabilization | Micromolar | Living CHO cells | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Canonical CB1R-Gαi/o Signaling and the Effect of this compound
References
- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Micromolar concentrations of this compound directly inhibits delta opioid receptor specific ligand binding and agonist-induced G-protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid CB1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rimonabant in Modulating Appetitive Drive: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimonabant, a selective cannabinoid-1 (CB1) receptor inverse agonist, was a significant development in the pharmacological approach to obesity and metabolic syndrome. Its primary mechanism of action involves the modulation of the endocannabinoid system, a key regulator of appetite and energy homeostasis. This technical guide provides a comprehensive overview of this compound's role in modulating appetitive drive, detailing its signaling pathways, presenting quantitative data from pivotal clinical trials, and outlining key experimental protocols. This document serves as a detailed resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: The Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system that influences a wide array of physiological processes, including appetite, pain sensation, mood, and memory. It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids such as anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation.[1]
CB1 receptors are predominantly found in the central nervous system (CNS), particularly in areas associated with appetite and reward, such as the hypothalamus and limbic system.[1] Activation of these receptors by endocannabinoids typically stimulates appetite and food intake.[1] this compound functions as a selective CB1 receptor antagonist and inverse agonist.[1][2][3] This means it not only blocks the receptor to prevent endocannabinoid binding but also reduces the receptor's basal level of activity.[1][4] This action effectively dampens the orexigenic (appetite-stimulating) signals mediated by the ECS.[1]
Signaling Pathway of this compound
This compound's interaction with the CB1 receptor initiates a cascade of intracellular events. The following diagram illustrates the signaling pathway.
Caption: Signaling pathway of this compound at the CB1 receptor.
Quantitative Data from Clinical Trials
The efficacy of this compound in reducing body weight and improving cardiometabolic risk factors was evaluated in a series of large-scale clinical trials known as the this compound in Obesity (RIO) program.[5][6][7][8][9]
Table 1: Summary of Weight Loss Data from RIO Trials (1-Year Data)
| Trial | Treatment Group | Mean Weight Change from Baseline (kg) | Placebo-Subtracted Weight Loss (kg) |
| RIO-North America | This compound 20 mg | -6.3 | -4.7 |
| Placebo | -1.6 | - | |
| RIO-Europe | This compound 20 mg | -6.6 | -4.8 |
| Placebo | -1.8 | - | |
| RIO-Lipids | This compound 20 mg | -6.9 | -5.4 |
| Placebo | -1.5 | - | |
| RIO-Diabetes | This compound 20 mg | -5.3 | -3.9 |
| Placebo | -1.4 | - |
Source: Pooled data from the RIO program.[6][8][9]
Table 2: Effects of this compound (20 mg) on Cardiometabolic Risk Factors (1-Year Data, Placebo-Subtracted)
| Parameter | RIO-North America | RIO-Lipids | RIO-Europe |
| Waist Circumference (cm) | -3.6 | -5.2 | -4.7 |
| HDL Cholesterol (%) | +7.2 | +8.0 | +8.1 |
| Triglycerides (%) | -13.2 | -13.0 | -14.3 |
Source: RIO Clinical Trial Publications.[6][8][10]
Key Experimental Protocols
Preclinical studies, primarily in rodent models of diet-induced obesity (DIO), were instrumental in elucidating the mechanisms of this compound.
Diet-Induced Obesity (DIO) Rodent Model
Objective: To evaluate the effects of this compound on food intake, body weight, and metabolic parameters in a preclinical model of obesity.
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to DIO.[11][12]
-
Diet: A high-fat diet (HFD), typically providing 45-60% of calories from fat, is administered for several weeks to induce obesity.[11][12] A control group receives a standard chow diet.
-
Drug Administration: this compound is typically administered via oral gavage or intraperitoneal injection. Dosing regimens in preclinical studies have varied, often in the range of 3-10 mg/kg body weight.
-
Measurements:
-
Daily food and water intake.
-
Weekly body weight.
-
Body composition analysis (e.g., using DEXA or MRI).
-
Fasting blood glucose and insulin levels.
-
Lipid profile (triglycerides, HDL, LDL).
-
Terminal tissue collection (e.g., adipose tissue, liver) for further analysis.
-
-
Statistical Analysis: Data are typically analyzed using ANOVA to compare treatment groups.
Caption: Experimental workflow for a diet-induced obesity study.
Withdrawal from Market and Future Directions
Despite its efficacy in weight reduction and improving metabolic profiles, this compound was withdrawn from the market due to an increased risk of psychiatric adverse effects, including depression and anxiety.[1][13] These side effects are attributed to the blockade of CB1 receptors in the brain, which are involved in mood regulation.
The experience with this compound has highlighted the therapeutic potential of targeting the endocannabinoid system for metabolic disorders, but also underscored the challenges of central CB1 receptor blockade.[14] Current research is focused on developing peripherally restricted CB1 receptor antagonists that do not cross the blood-brain barrier, thereby avoiding the centrally mediated psychiatric side effects.[15][16]
Conclusion
This compound's mechanism of action through the inverse agonism of the CB1 receptor provides a clear example of how modulating the endocannabinoid system can significantly impact appetitive drive and energy balance. The quantitative data from the RIO trials demonstrated its clinical potential for weight management. However, the centrally mediated adverse effects led to its withdrawal. The legacy of this compound continues to influence the field, guiding the development of next-generation therapies for obesity and metabolic diseases with improved safety profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound for overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Efficacy and safety of this compound for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the this compound in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 12. Diet-Induced Obesity Model - takisbiotech [takisbiotech.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. mdpi.com [mdpi.com]
- 15. AM-6545 - Wikipedia [en.wikipedia.org]
- 16. Endocannabinoid signal in the gut ... | Article | H1 Connect [archive.connect.h1.co]
Methodological & Application
Application Notes and Protocols for Rimonabant in In Vivo Obesity Studies
Introduction
Obesity is a complex metabolic disorder characterized by excessive fat accumulation, presenting a significant risk factor for various comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The endocannabinoid system (ECS) has been identified as a crucial regulator of energy balance, appetite, and metabolic processes.[1][2] The ECS comprises cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids like anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation.[1] The CB1 receptor, in particular, is densely expressed in the central nervous system and peripheral tissues integral to metabolism, such as adipose tissue, the liver, and skeletal muscle.[1][3]
Rimonabant (also known as SR141716) is a selective CB1 receptor antagonist and inverse agonist.[1][4] It was developed as a therapeutic agent for obesity by blocking the appetite-stimulating and metabolic effects mediated by CB1 receptor activation.[5][6] Preclinical and clinical studies have demonstrated that this compound can lead to significant reductions in body weight, improved lipid profiles, and better glycemic control.[7][8][9] However, it was withdrawn from the market due to adverse psychiatric side effects, including depression and anxiety, which were linked to its action on central CB1 receptors.[1][5] Despite its withdrawal from clinical use, this compound remains a valuable pharmacological tool for researchers studying the role of the endocannabinoid system in obesity and metabolic diseases in a preclinical setting.
This document provides detailed protocols and application notes for designing and conducting in vivo experimental studies using this compound to investigate obesity.
Mechanism of Action
This compound exerts its anti-obesity effects by selectively blocking CB1 receptors. This blockade occurs in both central and peripheral systems.
-
Central Action: In the brain, particularly the hypothalamus, CB1 receptor activation by endocannabinoids stimulates appetite and food intake.[1][10] By blocking these receptors, this compound reduces the activity of these appetite-stimulating pathways, leading to a decrease in food consumption.[1][11]
-
Peripheral Action: CB1 receptors are also present in peripheral tissues.[3][12]
-
Adipose Tissue: CB1 receptor activation promotes lipogenesis (fat storage) and decreases the expression of adiponectin, a hormone that regulates glucose levels and fatty acid breakdown.[2][13] this compound's blockade of these receptors can lead to reduced fat storage and increased adiponectin levels.[2][13]
-
Liver: In the liver, CB1 activation stimulates de novo fatty acid synthesis by increasing the expression of lipogenic genes like SREBP-1c and fatty acid synthase (FAS).[14] this compound can inhibit these pathways, helping to mitigate hepatic steatosis (fatty liver).[1][14]
-
Skeletal Muscle: this compound can improve glucose uptake and utilization in muscle tissue, contributing to overall metabolic health.[1]
-
The combined central and peripheral actions of this compound lead to a negative energy balance, primarily through a transient reduction in food intake and a sustained increase in energy expenditure.[15]
Signaling Pathway of this compound Action
Caption: this compound blocks the activation of CB1 receptors by endocannabinoids.
In Vivo Experimental Design: Diet-Induced Obesity (DIO) Model
The most common and clinically relevant animal model for studying obesity is the diet-induced obesity (DIO) model, typically using mouse strains like C57BL/6 that are susceptible to weight gain on a high-fat diet.
General Experimental Workflow
Caption: A typical experimental workflow for an in vivo this compound obesity study.
Detailed Experimental Protocol
This protocol describes a chronic dosing study in a diet-induced obese mouse model.
3.2.1 Materials
-
Animals: Male C57BL/6J mice, 6 weeks old.
-
Diets: Standard chow (e.g., 14% kcal from fat) and High-Fat Diet (HFD) (e.g., 60% kcal from fat).[16]
-
This compound (SR141716): Sourced from a reputable chemical supplier.
-
Vehicle: A solution for suspending this compound, e.g., 0.1% Tween 80 in sterile water.[17]
-
Equipment: Animal caging, metabolic cages for indirect calorimetry, oral gavage needles, analytical balance, blood collection supplies, body composition analyzer (e.g., EchoMRI).
3.2.2 Procedure
-
Acclimatization (1-2 weeks): House mice upon arrival under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Obesity Induction (12-16 weeks): Switch mice to a high-fat diet (HFD). Monitor body weight weekly. Mice are considered obese when their body weight significantly exceeds that of age-matched controls on a standard diet (typically >40g).[16]
-
Baseline Measurements and Randomization: Before starting treatment, measure baseline body weight, food intake, and body composition. Randomize obese mice into experimental groups (n=10-15 per group) to ensure no significant differences in average body weight between groups.
-
Group 1: Vehicle Control (HFD-V): Obese mice on HFD receiving daily vehicle administration.
-
Group 2: this compound (HFD-R): Obese mice on HFD receiving daily this compound.
-
Group 3: Pair-Fed Control (HFD-PF) (Optional but Recommended): Obese mice on HFD receiving vehicle. This group is given the same amount of food consumed by the HFD-R group on the previous day. This control helps distinguish the weight-loss effects of this compound that are independent of its effect on food intake.[17]
-
-
Drug Preparation and Administration (Daily for 4-10 weeks):
-
Monitoring:
-
Body Weight and Food Intake: Measure daily or several times per week.[20]
-
Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.
-
-
Metabolic Phenotyping (Endpoint):
-
Body Composition: Measure fat mass and lean mass using an EchoMRI or similar instrument at the beginning and end of the treatment period.
-
Indirect Calorimetry: Towards the end of the study, place mice in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and energy expenditure.[21]
-
Physical Activity: Monitor locomotor activity using infrared beams within the metabolic cages.[15]
-
Glucose and Insulin Tolerance Tests (GTT/ITT): Perform GTT and ITT to assess glucose homeostasis and insulin sensitivity.
-
-
Terminal Procedures:
-
At the end of the study, fast animals overnight.
-
Collect terminal blood samples via cardiac puncture for biochemical analysis.
-
Euthanize animals and harvest tissues (e.g., liver, visceral and subcutaneous adipose tissue, hypothalamus) for further analysis (e.g., histology, gene expression).
-
Data Presentation and Expected Outcomes
Summary of Preclinical Data from Rodent Studies
| Parameter | Vehicle Control (Obese) | This compound Treatment | Pair-Fed Control | Expected Outcome with this compound | Citations |
| Food Intake | Stable (High) | Transient Decrease (first 1-2 weeks) | Matched to this compound | Initial hypophagia followed by a return to near-control levels. | [13][15][17] |
| Body Weight | Continued Gain / Stable High | Sustained, significant decrease | Moderate decrease | Sustained weight loss, often greater than pair-fed controls. | [15][17][19] |
| Fat Mass | High | Significant decrease | Moderate decrease | Marked reduction in adiposity. | [17] |
| Energy Expenditure | Normal for obese state | Increased | Unchanged vs. Vehicle | Increased daily energy expenditure, particularly in the short term. | [15][21] |
| Serum Leptin | Markedly Elevated | Significantly Reduced | Reduced | Reduction associated with decreased fat mass. | [19] |
| Serum Insulin | Markedly Elevated | Significantly Reduced | Reduced | Improved insulin sensitivity. | [19] |
| Serum Glucose | Elevated | Significantly Reduced | Reduced | Improved glycemic control. | [19] |
Summary of Clinical Trial Data (this compound 20 mg/day vs. Placebo)
Note: These data are from human clinical trials and provide context for the preclinical expected outcomes.
| Parameter (1-Year Change) | Placebo | This compound (20 mg/day) | Placebo-Subtracted Difference | Citations |
| Body Weight (kg) | -1.6 to -1.8 | -6.3 to -6.6 | ~ -4.7 kg | [22][23][24] |
| Waist Circumference (cm) | -2.5 | -6.1 | ~ -3.6 cm | [23][24] |
| HDL Cholesterol (%) | +5.4 | +12.6 | ~ +7.2% | [23][24] |
| Triglycerides (%) | +7.9 | -5.3 | ~ -13.2% | [23][24] |
| Adiponectin | - | Increased | Increase independent of weight loss | [25][26] |
| Prevalence of Metabolic Syndrome | - | Significantly Reduced | - | [9][27] |
Conclusion and Considerations
This compound is a powerful research tool for investigating the role of the endocannabinoid system in the pathophysiology of obesity and metabolic syndrome. The experimental design outlined above, utilizing a diet-induced obesity model, provides a robust framework for assessing the efficacy and mechanism of action of CB1 receptor antagonists. Key findings from such studies consistently show that this compound induces a transient reduction in food intake but a sustained loss of body weight and fat mass, coupled with improvements in metabolic parameters like insulin sensitivity and dyslipidemia.[13][15][17] When designing these experiments, it is crucial for researchers to be aware of the historical context of this compound's clinical development, particularly the centrally-mediated psychiatric side effects that led to its market withdrawal.[1][5] This underscores the importance of including behavioral assessments in preclinical studies and highlights the ongoing research into peripherally-restricted CB1 antagonists that may offer similar metabolic benefits without the central nervous system liabilities.[3][28][29]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 4. The endocannabinoid system and this compound: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of this compound and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: the role of endocannabinoid type 1 receptor antagonism in modulating the weight and lipid profile of obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The Peripheral Cannabinoid Receptor Type 1 (CB1) as a Molecular Target for Modulating Body Weight in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jacc.org [jacc.org]
- 14. Endocannabinoid activation at hepatic CB1 receptors stimulates fatty acid synthesis and contributes to diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of chronic oral this compound administration on energy budgets of diet-induced obese C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker this compound via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of the cannabinoid receptor–1 antagonist this compound on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Weight loss induced by this compound is associated with an altered leptin expression and hypothalamic leptin signaling in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound for overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Perspectives of CB1 Antagonist in Treatment of Obesity: Experience of RIO-Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scienceopen.com [scienceopen.com]
- 27. Long-term effect of CB1 blockade with this compound on cardiometabolic risk factors: two year results from the RIO-Europe Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. AM-6545 - Wikipedia [en.wikipedia.org]
- 29. Experimental obesity drug avoids brain effects that troubled predecessors | EurekAlert! [eurekalert.org]
Application Notes and Protocols: Electrophysiology of Rimonabant on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of Rimonabant, a cannabinoid CB1 receptor antagonist/inverse agonist, on neuronal firing. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's mechanism of action on various neuronal populations.
Introduction
This compound (also known as SR141716A) is a well-characterized tool for studying the endocannabinoid system's role in regulating neuronal excitability. As a selective CB1 receptor antagonist and inverse agonist, it blocks the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), and can also reduce the constitutive activity of the CB1 receptor.[1][2][3] Electrophysiology studies have been crucial in elucidating how this compound modulates the firing patterns of different neurons, primarily through its interaction with GABAergic and glutamatergic systems, thereby impacting serotonergic and dopaminergic pathways.
Data Presentation: Quantitative Effects of this compound on Neuronal Firing
The following tables summarize the quantitative data from key electrophysiology studies on this compound.
Table 1: Effect of this compound on the Firing Rate of Dorsal Raphe Nucleus (DRN) 5-HT Neurons
| Condition | Drug and Concentration | Number of Cells Responsive / Total Cells | Percent Decrease in Firing Rate (Mean ± SEM) | Reference |
| Control | This compound (1 µM) | ~50% of recorded cells | Not specified, described as "decreased" | [4][5] |
| With GABAA antagonist | This compound (1 µM) + Picrotoxin (20 µM) | 36% of recorded cells | 10 ± 5% | [4] |
Table 2: Modulation of GABAA Receptor Currents by this compound
| Receptor Subtype | Drug | EC50 (µM, Mean ± SEM) | Maximal Potentiation (%) | Reference |
| α1β2γ2 | This compound | 7.3 ± 0.5 | 3381 ± 165 | |
| α1β2γ2 | AM251 (analogue) | < 1 | ~800 |
Signaling Pathways and Mechanisms of Action
This compound's effects on neuronal firing are primarily mediated by its action on presynaptic CB1 receptors, which are densely expressed on GABAergic and glutamatergic nerve terminals.
Modulation of GABAergic Inhibition
CB1 receptors on GABAergic interneurons tonically inhibit the release of GABA. As an antagonist/inverse agonist, this compound blocks this tonic inhibition, leading to an increase in GABA release and enhanced inhibitory postsynaptic currents (IPSCs) in downstream neurons. This mechanism is crucial for its effects on serotonergic and dopaminergic neuron firing.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Pharmacologic antagonism of CB1 receptors improves electrophysiological alterations in Purkinje cells exposed to 3-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PET Imaging of CB1 Receptor Occupancy by Rimonabant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the in vivo quantification of receptor occupancy in the brain. This document provides detailed application notes and protocols for PET imaging of the cannabinoid type 1 (CB1) receptor occupancy by the antagonist/inverse agonist, Rimonabant. Understanding the relationship between the dose of a drug, its plasma concentration, and the extent to which it binds to its target receptor is crucial for drug development. These protocols are designed to guide researchers in conducting preclinical studies to determine the CB1 receptor occupancy of this compound, a critical step in evaluating its therapeutic potential and understanding its pharmacological effects.
Quantitative Data on this compound CB1 Receptor Occupancy
The following tables summarize quantitative data from a PET study in non-human primates that investigated the relationship between this compound administration, plasma concentration, and CB1 receptor occupancy. These data are essential for designing and interpreting new studies.
Table 1: CB1 Receptor Occupancy of this compound in Non-Human Primates [1]
| Dose (mg/kg, i.v.) | Plasma Concentration (µmol/L) | Receptor Occupancy (%) in Striatum |
| 0.1 | 0.092 | -3.1 |
| 0.2 | 0.078 | 13 |
| 0.5 | 0.389 | 20 |
| 0.7 | 0.355 | 56 |
Data obtained using the radioligand [11C]SD5024. Plasma concentration was measured at the mid-point of the PET scan (90 minutes post-injection). Occupancy was calculated using the ratio method with the pons as a reference region.[1]
Table 2: Comparison of In Vivo Affinity of this compound and a Second-Generation CB1R Antagonist [2]
| Compound | In Vivo Affinity (by plasma level) |
| This compound | >100 times higher than TM38837 |
| TM38837 | Lower affinity |
This study utilized the PET radioligand [11C]MePPEP in cynomolgus monkeys and highlighted the significantly higher in vivo affinity of this compound for the CB1 receptor compared to a peripherally restricted antagonist.[2]
Experimental Protocols
This section provides detailed protocols for conducting PET imaging studies to determine CB1 receptor occupancy by this compound.
Radioligand Synthesis
Several radioligands have been developed for imaging the CB1 receptor. The choice of radioligand is critical and depends on factors such as affinity, specificity, and kinetic properties. Commonly used radioligands for CB1R imaging include [11C]OMAR, [11C]MePPEP, [18F]MK-9470, and [11C]SD5024.[2][3] Below is a generalized protocol for the synthesis of a Carbon-11 labeled radioligand.
Protocol: Synthesis of [11C]-Labeled Radioligands (General)
-
Production of [11C]CO2: Cyclotron-based production of [11C]CO2 via the 14N(p,α)11C nuclear reaction.
-
Conversion to [11C]Methyl Iodide ([11C]CH3I) or [11C]Methyl Triflate ([11C]CH3OTf): The [11C]CO2 is converted to a reactive methylating agent.
-
Radiolabeling: The precursor molecule (desmethyl-version of the final compound) is reacted with [11C]CH3I or [11C]CH3OTf in a suitable solvent (e.g., DMF, DMSO) and at an elevated temperature.
-
Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the radiolabeled compound from unreacted precursor and byproducts.
-
Formulation: The purified radioligand is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.
-
Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before administration.
Animal Preparation and Anesthesia
Proper animal handling and anesthesia are crucial for obtaining high-quality and reproducible PET imaging data.
Protocol: Non-Human Primate Preparation and Anesthesia [4][5][6]
-
Fasting: Animals should be fasted overnight to reduce variability in physiological conditions.
-
Anesthesia Induction: Anesthesia can be induced with an intramuscular injection of ketamine.[5]
-
Endotracheal Intubation: Following induction, the animal is intubated to maintain a clear airway and allow for the administration of inhalational anesthetic.
-
Anesthesia Maintenance: Anesthesia is maintained using isoflurane or a similar inhalant anesthetic, with the concentration adjusted to maintain a stable physiological state.[4]
-
Catheterization: Intravenous catheters are placed for the administration of the radioligand, this compound, and any other necessary fluids. An arterial line may also be placed for blood sampling to determine the arterial input function.
-
Physiological Monitoring: Throughout the procedure, vital signs including heart rate, blood pressure, respiration rate, and body temperature should be continuously monitored and maintained within a normal range.[4]
PET Imaging Protocol
This protocol outlines the steps for acquiring PET data to measure CB1 receptor occupancy.
Protocol: PET Data Acquisition [1][7][8]
-
Baseline Scan: A baseline PET scan is performed following the intravenous injection of the radioligand to measure the baseline receptor availability. Dynamic scanning is typically performed for 90-120 minutes.[1][7]
-
This compound Administration: this compound is administered intravenously at the desired dose. The timing of administration relative to the second PET scan is critical and should be based on the pharmacokinetic profile of the drug.
-
Occupancy Scan: A second PET scan is performed after this compound administration, again following the injection of the radioligand. The same dynamic scanning protocol as the baseline scan should be used.
-
Blood Sampling (optional but recommended): If using a kinetic modeling approach that requires an arterial input function, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma.
-
Image Reconstruction: The acquired PET data are reconstructed into a series of 3D images over time, corrected for attenuation, scatter, and radioactive decay.
Data Analysis and Calculation of Receptor Occupancy
The final step is to analyze the PET data to quantify the CB1 receptor occupancy by this compound.
Protocol: Calculation of Receptor Occupancy [1][9][10]
-
Image Co-registration: The PET images are co-registered with an anatomical MRI scan of the same subject to allow for the delineation of specific brain regions of interest (ROIs).
-
Delineation of Regions of Interest (ROIs): ROIs are drawn on the co-registered MRI to define brain regions with high CB1 receptor density (e.g., striatum, cerebellum, cortex) and a reference region with negligible specific binding (e.g., pons).[1]
-
Time-Activity Curve (TAC) Generation: The mean radioactivity concentration within each ROI is calculated for each time frame of the dynamic PET scan to generate time-activity curves.
-
Quantification of Receptor Binding:
-
Ratio Method (using a reference region): A simplified method where the ratio of the radioligand uptake in a target region to a reference region is used as an index of specific binding. The binding potential (BP_ND) can be calculated as (Target ROI / Reference ROI) - 1.[1][10]
-
Kinetic Modeling (with arterial input function): More complex compartmental models (e.g., two-tissue compartment model) can be used to estimate the total distribution volume (V_T) of the radioligand in different brain regions.[7]
-
-
Calculation of Receptor Occupancy (RO): The percentage of receptor occupancy is calculated by comparing the binding parameter (e.g., BP_ND or V_T) from the baseline and post-Rimonabant scans using the following formula:[9][10]
RO (%) = [ (Binding_baseline - Binding_this compound) / Binding_baseline ] * 100
Where "Binding" can be BP_ND or specific binding calculated from V_T.
Visualizations
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP). This signaling cascade ultimately modulates neurotransmitter release.
Experimental Workflow for PET Receptor Occupancy Study
The following diagram illustrates the logical flow of a typical PET receptor occupancy study.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers and drug development professionals interested in using PET imaging to assess the CB1 receptor occupancy of this compound. By following these detailed methodologies, researchers can obtain reliable and quantitative data to inform the preclinical and clinical development of CB1 receptor-targeting therapeutics. The provided data and visualizations serve as a valuable resource for study design and data interpretation in this important area of neuroscience and pharmacology.
References
- 1. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low brain CB1 receptor occupancy by a second generation CB1 receptor antagonist TM38837 in comparison with this compound in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positron Emission Tomography Imaging of the Endocannabinoid System: Opportunities and Challenges in Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anesthesia and other considerations for in vivo imaging of small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vivo MRI and CT scanning protocol for non-human primates using a 3D printed MR-compatible stereotaxic frame [protocols.io]
- 6. scispace.com [scispace.com]
- 7. Imaging and Quantitation of Cannabinoid CB1 Receptors in Human and Monkey Brains Using 18F-Labeled Inverse Agonist Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F]MK-9470, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TPC - Receptor occupancy [turkupetcentre.net]
- 10. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays to Assess Rimonabant's Effect on Adipocytes
Introduction
Rimonabant, a selective cannabinoid type 1 (CB1) receptor antagonist and inverse agonist, has been a subject of extensive research for its effects on energy metabolism and body weight.[1][2] The endocannabinoid system is a key regulator of energy homeostasis, and its modulation in peripheral tissues, particularly in adipocytes, is a promising therapeutic strategy for obesity and related metabolic disorders.[3][4] Adipocytes play a central role in energy storage and release, and their dysfunction is implicated in the pathogenesis of insulin resistance and type 2 diabetes.[5][6] In vitro assays using adipocyte cell models are crucial for elucidating the direct cellular and molecular mechanisms of action of compounds like this compound, independent of its central appetite-suppressing effects.[1][7] These assays allow for a controlled investigation of this compound's influence on adipocyte differentiation, lipid metabolism, and endocrine function.
This document provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the effects of this compound on adipocytes. The described methodologies are intended for researchers, scientists, and drug development professionals working in the fields of obesity, metabolism, and pharmacology.
Key In Vitro Assays and Expected Outcomes
Several key in vitro assays can be employed to characterize the multifaceted effects of this compound on adipocytes:
-
Preadipocyte Proliferation Assay: To determine the effect of this compound on the proliferation of preadipocytes, which is a critical process in the expansion of adipose tissue mass. This compound has been shown to inhibit the proliferation of preadipocytes.[5][8]
-
Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining): To assess the impact of this compound on the differentiation of preadipocytes into mature, lipid-laden adipocytes. While this compound may promote the expression of some late differentiation markers, it does not typically induce the accumulation of lipid droplets.[5][8]
-
Lipolysis Assay: To measure the breakdown of stored triglycerides into free fatty acids and glycerol. This compound is known to stimulate lipolysis in mature adipocytes through both CB1 receptor-dependent and independent mechanisms.[9][10]
-
Adiponectin Secretion Assay (ELISA): To quantify the secretion of adiponectin, an important adipokine with insulin-sensitizing and anti-inflammatory properties. This compound has been reported to increase the expression and secretion of adiponectin from adipocytes.[5][11]
-
Analysis of Signaling Pathways (Western Blotting): To investigate the molecular mechanisms underlying this compound's effects by examining the activation state of key signaling proteins such as p42/44 mitogen-activated protein (MAP) kinase and AMP-activated protein kinase (AMPK).[3][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on adipocytes in vitro.
Table 1: Effect of this compound on Preadipocyte Proliferation
| Cell Line | This compound Concentration (nM) | Inhibition of Proliferation (%) | Reference |
| 3T3 F442A | 10 | ~15% | [5][8] |
| 3T3 F442A | 100 | ~40% | [5][8] |
| 3T3 F442A | 400 | ~50% | [5][8] |
Table 2: Effect of this compound on Lipolysis in Primary Rat Adipocytes
| This compound Concentration (µM) | Glycerol Release (mM) (Mean ± SD) | Free Fatty Acid Release (mM) (Mean ± SD) | Reference |
| 0 | ~0.05 ± 0.01 | ~0.06 ± 0.02 | [10] |
| 1 | ~0.10 ± 0.02 | ~0.20 ± 0.05 | [10] |
| 3 | ~0.15 ± 0.03 | ~0.35 ± 0.07 | [10] |
| 10 | ~0.20 ± 0.04 | ~0.45 ± 0.08 | [10] |
Table 3: Effect of this compound on Adipocyte Gene Expression
| Cell Line | This compound Concentration (nM) | Target Gene | Fold Change in mRNA Expression | Reference |
| 3T3 F442A | 100 | Adiponectin | Increased | [5][8] |
| 3T3 F442A | 100 | GAPDH | Increased | [5][8] |
| Murine White Adipocytes | Not specified | UCP-1 | Increased | [3] |
| Murine White Adipocytes | Not specified | PGC-1α | Increased | [3] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the in vitro effects of this compound on adipocytes.
Detailed Experimental Protocols
1. Preadipocyte Culture and Differentiation (3T3-L1 Model)
-
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate
-
10% Bovine Calf Serum (BCS)
-
10% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Insulin Medium (IM): DMEM with 10% FBS and 1 µg/mL insulin.
-
-
Protocol:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and antibiotics until confluent.
-
Two days post-confluency (Day 0), replace the medium with DM.
-
On Day 2, replace the medium with IM.
-
On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.
-
Mature adipocytes are typically ready for experiments between Day 8 and Day 12.
-
2. Preadipocyte Proliferation Assay
-
Protocol:
-
Seed 3T3-L1 preadipocytes in a 24-well plate at a density of 2 x 10^4 cells/well in DMEM with 10% BCS.
-
Allow cells to attach for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10-400 nM) or vehicle control.[5]
-
Incubate for 24-48 hours.
-
To count the cells, wash with PBS, detach with trypsin, and neutralize with medium.
-
Count the number of viable cells using a hemocytometer and Trypan blue exclusion.
-
3. Lipid Accumulation Assay (Oil Red O Staining)
-
Materials:
-
Protocol:
-
Wash differentiated adipocytes in a multi-well plate once with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.[13]
-
Remove the formalin and wash the wells with water.
-
Add 60% isopropanol to each well and let it evaporate completely.[13]
-
Add Oil Red O working solution to cover the cell monolayer and incubate for 10-60 minutes at room temperature.[12][13]
-
Aspirate the staining solution and wash the wells 3-4 times with water.
-
For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.[13][15]
-
Transfer the eluate to a 96-well plate and measure the absorbance at 500-520 nm.[13][15]
-
4. Lipolysis Assay
-
Materials:
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA and 5 mM glucose.
-
Glycerol and Free Fatty Acid assay kits.
-
-
Protocol:
-
Wash mature adipocytes twice with warm PBS.
-
Pre-incubate the cells in serum-free medium for 2 hours.
-
Wash the cells with KRBH buffer.
-
Add KRBH buffer containing various concentrations of this compound (e.g., 0-10 µM) or a positive control like isoproterenol.[10]
-
Incubate for 1-3 hours at 37°C.[10]
-
Collect the buffer (supernatant) for analysis.
-
Measure the concentration of glycerol and free fatty acids in the supernatant using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Normalize the results to the total cellular protein content in each well.
-
5. Adiponectin Secretion Assay (ELISA)
-
Materials:
-
Protocol:
-
Culture and differentiate adipocytes as described above.
-
Treat mature adipocytes with this compound in serum-free medium for 24-48 hours.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cell debris.
-
Perform the Adiponectin ELISA on the supernatant according to the manufacturer's protocol.[16][17][18][19] A typical sandwich ELISA protocol involves:
-
Adding samples and standards to antibody-coated wells.
-
Incubating and washing.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) and developing color.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Calculate the adiponectin concentration based on the standard curve.
-
Signaling Pathways Affected by this compound in Adipocytes
This compound exerts its effects on adipocytes by modulating several key signaling pathways. As an inverse agonist of the CB1 receptor, it can influence downstream signaling cascades that regulate cell proliferation, differentiation, and metabolism.
Pathway Description:
-
CB1 Receptor-Dependent Lipolysis: As an inverse agonist, this compound binds to the CB1 receptor, which is coupled to an inhibitory G-protein (Gi). This action can lead to an increase in adenylyl cyclase activity, elevated intracellular cAMP levels, and subsequent activation of Protein Kinase A (PKA).[9] PKA then phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in lipolysis, leading to the breakdown of triglycerides.[9]
-
MAPK Pathway and Proliferation: this compound has been shown to inhibit the p42/44 MAP kinase pathway in preadipocytes.[5][8] The MAPK pathway is a key regulator of cell proliferation, and its inhibition by this compound contributes to the observed anti-proliferative effect on preadipocytes.
-
AMPK Pathway and Thermogenesis: this compound treatment can increase the phosphorylation and activation of AMP-activated protein kinase (AMPK) in adipocytes.[3] Activated AMPK promotes catabolic processes, including fatty acid oxidation, and can induce the expression of thermogenic genes like UCP-1 and PGC-1α, leading to a "browning" of white adipocytes.[3]
-
Adiponectin Expression: this compound directly stimulates the expression and secretion of adiponectin in adipocytes, although the precise signaling intermediates for this effect are still under investigation.[5][11] This action is independent of weight loss and contributes to the beneficial metabolic effects of the drug.
References
- 1. This compound: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cannabinoid type 1 receptor blockade induces transdifferentiation towards a brown fat phenotype in white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The cannabinoid CB1 receptor antagonist this compound (SR141716) inhibits cell proliferation and increases markers of adipocyte maturation in cultured mouse 3T3 F442A preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 7. Effect of the cannabinoid receptor-1 antagonist this compound on lipolysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CB1 Receptor-Dependent and Independent Induction of Lipolysis in Primary Rat Adipocytes by the Inverse Agonist this compound (SR141716A) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 13. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 14. Oil Red O Staining [bio-protocol.org]
- 15. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genoprice.com [genoprice.com]
- 17. dbc-labs.com [dbc-labs.com]
- 18. zen-bio.com [zen-bio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Rimonabant Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of rimonabant in DMSO and aqueous solutions. Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound, a hydrophobic compound, exhibits high solubility in organic solvents but is sparingly soluble in aqueous solutions. The solubility can vary slightly between suppliers and batches. Below is a summary of reported solubility data.
Data Presentation: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | ~20 - 100 mg/mL | ~43 - 215 mM | [1][2][3][4] |
| Ethanol | ~30 - 57.1 mg/mL | ~65 - 123 mM | [1][2][3] |
| Dimethylformamide (DMF) | ~20 mg/mL | ~43 mM | [1] |
| Water | Insoluble | Insoluble | [2][4][5] |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | ~0.65 mM | [1][6] |
Note: The molecular weight of this compound is 463.8 g/mol , and this compound HCl is 500.25 g/mol . Molarity calculations are based on the free base form unless otherwise specified.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve solid this compound in an appropriate organic solvent such as DMSO or ethanol.[1][6] To enhance dissolution, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.[3] For long-term storage, it is recommended to purge the solvent with an inert gas.[1]
Q3: How can I prepare an aqueous working solution of this compound?
A3: Due to its low aqueous solubility, a two-step dilution process is recommended. First, dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution.[1][7] Then, dilute the stock solution with your aqueous buffer of choice (e.g., PBS, saline, cell culture medium) to the final desired concentration.[1][6] It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Q4: What is the stability of this compound in different storage conditions?
A4: The stability of this compound depends on its form (solid vs. solution) and storage temperature.
Data Presentation: this compound Stability
| Form | Storage Temperature | Stability | Source |
| Crystalline Solid | -20°C | ≥ 2-4 years | [1][6] |
| Solution in DMSO/Ethanol | -80°C | ~1 year | [2][4][8] |
| -20°C | ~1 month | [2][4] | |
| Aqueous Solution | Room Temperature / 4°C | Not recommended for more than one day | [1][6] |
Q5: Why did my this compound precipitate when I diluted my DMSO stock solution with an aqueous buffer?
A5: This is a common issue due to the poor aqueous solubility of this compound. When the concentration of the organic solvent (like DMSO) is significantly lowered by the addition of an aqueous solution, this compound can crash out of solution. Refer to the troubleshooting guide below for solutions.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution with aqueous media.
-
Cause: The final concentration of the organic solvent is too low to maintain this compound in solution.
-
Solution 1: Decrease the final concentration. The final concentration of this compound in your aqueous solution may be too high. Try lowering the final concentration.
-
Solution 2: Increase the percentage of organic solvent. If your experimental design allows, increase the final percentage of DMSO or ethanol in your working solution. However, be mindful of potential solvent toxicity in cell-based assays.
-
Solution 3: Use a formulation with co-solvents. For in vivo studies, formulations containing co-solvents like PEG300 and surfactants like Tween 80 are often used to improve solubility and stability.[2][5] A common formulation involves dissolving the DMSO stock in PEG300 and Tween 80 before the final dilution with water or saline.[2][5]
-
Solution 4: Sonication. After dilution, sonicating the solution in an ultrasound bath may help to redissolve small amounts of precipitate.[7]
Issue: Inconsistent results in my experiments.
-
Cause 1: Degradation of this compound in aqueous solution. this compound is not stable in aqueous solutions for extended periods.[1][6]
-
Solution 1: Prepare fresh aqueous solutions daily. Do not store aqueous working solutions of this compound.[1][6] Prepare them immediately before use.
-
Cause 2: Improper storage of stock solutions. Frequent freeze-thaw cycles can degrade the compound.
-
Solution 2: Aliquot stock solutions. After preparing a stock solution in DMSO or ethanol, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.[2][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.64 mg of this compound (MW: 463.8 g/mol ) and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][4]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO.
-
Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mixing: Immediately vortex the solution gently to ensure homogeneity and prevent precipitation.
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store the aqueous solution.[1]
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound acts as a CB1 receptor antagonist/inverse agonist.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing Rimonabant Dosage for In Vivo Metabolic Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rimonabant in in vivo metabolic studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for metabolic studies in rodents?
A1: The optimal dose of this compound can vary depending on the animal model, the specific metabolic parameters being investigated, and the duration of the study. However, based on published literature, a general starting point for acute and chronic studies in rats and mice is in the range of 3-10 mg/kg body weight.[1] For some applications, doses up to 30 mg/kg have been used.[2] It is always recommended to perform a pilot study to determine the most effective dose for your specific experimental conditions.
Q2: What is the appropriate vehicle for dissolving this compound for in vivo administration?
A2: this compound is a lipophilic compound and requires a suitable vehicle for proper dissolution and administration. A commonly used vehicle formulation consists of a mixture of ethanol, a surfactant like Tween 80 or Emulphor, and saline. One specific protocol recommends a final vehicle concentration of 1 part ethanol, 1 part Emulphor, and 18 parts saline.[3] Another option for oral administration is to suspend this compound in a solution of 0.1% Tween 80 in Splenda® solution to be incorporated into a jelly.[4]
Q3: What are the expected metabolic effects of this compound administration in preclinical models?
A3: this compound, as a selective CB1 receptor antagonist and inverse agonist, has been shown to produce several metabolic benefits in animal models. These include a reduction in food intake and body weight, improved insulin sensitivity, and favorable changes in lipid profiles, such as increased HDL cholesterol and decreased triglycerides.[5] It has also been observed to increase energy expenditure.[1]
Q4: Are there any known side effects of this compound in animal models that could affect my study?
A4: Yes, researchers should be aware of potential side effects that could influence experimental outcomes. In rodents, this compound has been reported to cause transient behavioral changes, including increased scratching, grooming, and wet-dog shakes, as well as decreased locomotor activity at higher doses.[6][7] Anxiogenic-like behaviors have also been observed in some paradigms.[6] These effects are important to consider when designing behavioral components of a metabolic study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant effect on food intake or body weight. | - Insufficient Dose: The administered dose may be too low for the specific animal model or experimental conditions.- Tolerance: Rapid tolerance to the anorectic effects of this compound can develop, particularly with repeated administration.[1]- Vehicle/Administration Issue: Improper dissolution or administration of the compound. | - Conduct a dose-response study to determine the optimal dose.- For chronic studies, consider intermittent dosing schedules or be aware that the effect on food intake may be transient while effects on other metabolic parameters persist.- Ensure the vehicle is properly prepared and the administration technique (e.g., oral gavage) is performed correctly. |
| Observed signs of stress or adverse behavioral effects in animals (e.g., excessive grooming, anxiety-like behavior). | - Dose-related Side Effects: Higher doses of this compound are more likely to induce behavioral side effects.[6]- Handling Stress: The stress of injection or gavage can compound the drug's effects. | - Reduce the dose of this compound if possible without compromising the desired metabolic effects.- Acclimatize animals to handling and administration procedures prior to the start of the experiment.- Consider alternative, less stressful administration methods such as voluntary oral consumption in jelly.[4] |
| High variability in metabolic data between animals in the same treatment group. | - Inconsistent Dosing: Inaccurate calculation of dose per body weight or inconsistent administration volume.- Underlying Health Differences: Pre-existing health variations within the animal cohort. | - Ensure accurate and consistent dosing for each animal based on its most recent body weight.- Carefully screen animals for health status before enrolling them in the study.- Increase the sample size to improve statistical power. |
| Precipitation of this compound in the prepared solution. | - Improper Vehicle Composition: The ratio of solvents in the vehicle may not be optimal for this compound's solubility.- Low Temperature: The solution may have been stored at a temperature that promotes precipitation. | - Prepare the vehicle solution by first dissolving this compound in ethanol before adding the surfactant and saline.[3]- Gently warm the solution and vortex thoroughly before each administration. Prepare fresh solutions regularly. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Ethanol (100%)
-
Emulphor (or Tween 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and final injection volume.
-
Dissolve the this compound powder in 100% ethanol. The volume of ethanol should be 1/20th of the final total volume.
-
Add an equal volume of Emulphor (or Tween 80) to the ethanol-Rimonabant mixture (1/20th of the final volume).
-
Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear.
-
Add sterile 0.9% saline to the mixture to achieve the final desired concentration. The volume of saline will be 18/20ths of the final volume.
-
Vortex the final solution again before drawing it into the syringe for injection.
Example Calculation for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL:
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Concentration of final solution: 0.25 mg / 0.1 mL = 2.5 mg/mL
-
To prepare 1 mL of this solution:
-
Weigh 2.5 mg of this compound.
-
Dissolve in 50 µL of ethanol.
-
Add 50 µL of Emulphor.
-
Add 900 µL of saline.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe (1 mL)
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle. The needle should pass easily down the esophagus without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.
-
After administration, gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Caption: this compound's mechanism of action via CB1 receptor antagonism.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apparent CB1 Receptor this compound Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. scienceopen.com [scienceopen.com]
- 6. Behavioral assessment of this compound under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting Rimonabant experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimonabant. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, ensuring greater variability control and reproducibility.
Section 1: General Compound Handling and Preparation
Proper handling and preparation of this compound are critical first steps to ensure the reliability of any experiment. Due to its hydrophobic nature, solubility and stability can be significant sources of variability.
Q1: How should I dissolve and store this compound for in vitro and in vivo studies?
A1: this compound is sparingly soluble in aqueous buffers. Therefore, a stock solution in an organic solvent is necessary.
-
For in vitro assays: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the DMSO stock in your aqueous assay buffer. It is crucial to ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a level that affects cell viability or assay performance (typically <0.5%).
-
For in vivo studies: The vehicle for this compound administration is critical for bioavailability and minimizing local irritation. A common vehicle is a suspension in a mixture of ethanol, a surfactant like Tween 80 or Cremophor EL, and saline. A typical preparation involves dissolving this compound in a small amount of ethanol first, then adding the surfactant, and finally bringing it to the final volume with saline while vortexing to create a stable suspension.
Table 1: this compound Solubility and Stock Solution Stability
| Solvent | Solubility | Storage of Stock Solution (-20°C) | Stability of Aqueous Dilution |
| DMSO | ≥ 20 mg/mL | Stable for several months | Prone to precipitation; prepare fresh for each experiment |
| Ethanol | ~20 mg/mL | Stable for several months | Prone to precipitation; use immediately after dilution |
Q2: I'm observing precipitation of this compound in my cell culture media. How can I prevent this?
A2: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue that can lead to inconsistent and inaccurate results.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1%. Test the solubility of your desired this compound concentration in the final assay medium beforehand.
-
Use of a Carrier Protein: Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your serum-free media can help to keep hydrophobic compounds in solution.
-
Pre-warm Media: Adding the this compound stock solution to pre-warmed media can sometimes improve solubility.
-
Vortexing during Dilution: When preparing your working solution, vortex the tube while adding the this compound stock to the aqueous buffer to ensure rapid and uniform dispersion.
Section 2: In Vitro Assays - Troubleshooting Guide
In vitro experiments with this compound, such as receptor binding and functional assays, can be prone to variability. This section addresses common issues.
Q3: My CB1 receptor binding assay results with this compound are inconsistent. What are the potential causes?
A3: Variability in receptor binding assays can stem from multiple factors.
-
Membrane Preparation Quality: Ensure consistent and high-quality membrane preparations from your cells or tissue expressing the CB1 receptor. Inconsistent protein concentration or receptor expression levels will lead to variability.
-
Assay Buffer Composition: The composition of your binding buffer is critical. Ensure consistent pH, ionic strength, and inclusion of protease inhibitors.
-
Incubation Time and Temperature: Optimize and strictly control the incubation time and temperature to ensure the binding reaction reaches equilibrium without significant degradation of the receptor or ligand.
-
Non-Specific Binding: High non-specific binding can mask the specific binding of this compound. Ensure you are using an appropriate concentration of a competing ligand to define non-specific binding and that your washing steps are optimized to reduce background.
Detailed Protocol: CB1 Receptor Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells or tissue expressing CB1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, add your membrane preparation, a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of an unlabeled agonist.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Q4: I am not seeing the expected inverse agonist effect of this compound in my cAMP functional assay. What could be wrong?
A4: Observing the inverse agonist activity of this compound in a cAMP assay requires careful optimization of the assay conditions.
-
Basal cAMP Level: this compound's inverse agonism is dependent on the basal activity of the CB1 receptor. If the basal cAMP level in your cells is too low, the inhibitory effect of this compound will be difficult to detect. You may need to stimulate adenylyl cyclase with a low concentration of forskolin to elevate the basal cAMP level.
-
Cell Health and Receptor Expression: Ensure your cells are healthy and have a sufficient and consistent level of CB1 receptor expression. Poor cell health or low receptor density can diminish the observable inverse agonist effect.
-
Assay Kinetics: Optimize the incubation time with this compound. The effect of an inverse agonist on cAMP levels may have a specific time course.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects that can influence cAMP levels independently of the CB1 receptor. It is important to perform control experiments with a parental cell line not expressing the CB1 receptor.[1]
Table 2: Troubleshooting cAMP Assays with this compound
| Issue | Possible Cause | Recommended Solution |
| No observable inverse agonist effect | Low basal CB1 receptor activity | Stimulate with a low dose of forskolin (e.g., 1 µM) to increase basal cAMP. |
| High well-to-well variability | Inconsistent cell number or health | Ensure uniform cell seeding and viability. Use a cell counter for accurate seeding. |
| Unexpected increase in cAMP | Off-target effects at high concentrations | Test a range of this compound concentrations and use a CB1-negative cell line as a control. |
| Poor signal-to-noise ratio | Suboptimal assay reagents or kinetics | Optimize reagent concentrations and incubation times. Ensure proper mixing of reagents. |
Section 3: In Vivo Studies - Managing Variability and Reproducibility
Animal studies with this compound can be influenced by a variety of factors, leading to challenges in reproducibility.
Q5: The behavioral effects of this compound in my animal studies are highly variable. How can I improve consistency?
A5: Behavioral studies are inherently complex, and several factors can contribute to variability.
-
Route of Administration and Vehicle: The choice of vehicle and route of administration significantly impacts the pharmacokinetics and bioavailability of this compound. Ensure the vehicle provides a stable and consistent suspension and that the administration technique is precise.
-
Animal Strain, Age, and Sex: These biological variables can influence the expression and function of the endocannabinoid system and, consequently, the response to this compound. Clearly report and control for these variables.
-
Environmental Factors: Stress, housing conditions, and time of day can all affect the endocannabinoid system and behavior. Standardize environmental conditions as much as possible.
-
Acclimatization and Habituation: Ensure animals are properly acclimatized to the housing and testing environments to reduce stress-induced variability.
Q6: How can I accurately quantify this compound levels in plasma and brain tissue to correlate with my experimental outcomes?
A6: Accurate quantification of this compound is essential for pharmacokinetic and pharmacodynamic studies. HPLC or LC-MS/MS are the methods of choice.
Detailed Protocol: Quantification of this compound in Brain Tissue by LC-MS/MS
-
Tissue Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Supernatant Extraction: Collect the supernatant containing this compound and the internal standard.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Use a suitable C18 column for chromatographic separation and a mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).
Table 3: Key Parameters for this compound Quantification
| Method | Matrix | LLOQ (Lower Limit of Quantification) | Key Considerations |
| HPLC-UV | Plasma | ~10-50 ng/mL | Requires careful sample clean-up to avoid interference. |
| LC-MS/MS | Plasma, Brain | ~0.1-1 ng/mL | Highly sensitive and specific, the gold standard for bioanalysis. |
Section 4: Visualizing Experimental Workflows and Pathways
Diagram 1: Troubleshooting Workflow for In Vitro this compound Experiments
Caption: A logical workflow for troubleshooting common issues in in vitro experiments with this compound.
Diagram 2: CB1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory effect of this compound.
This technical support center provides a starting point for troubleshooting common issues in this compound research. For more specific issues, consulting detailed methodology papers and seeking advice from experienced researchers in the field is always recommended.
References
Technical Support Center: Navigating Rimonabant's Off-Target Effects in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the off-target effects of Rimonabant in experimental design. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and mitigate unintended pharmacological actions, ensuring the validity and accuracy of their research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: While this compound is a potent and selective antagonist/inverse agonist of the cannabinoid CB1 receptor, it exhibits several off-target activities, particularly at higher concentrations.[1] The most well-documented off-target interactions include:
-
Mu-Opioid Receptor (MOR) Antagonism: this compound can bind to and antagonize MORs, which can confound studies on opioid-cannabinoid interactions.[2]
-
GPR55 Agonism: this compound has been shown to act as an agonist at the G-protein coupled receptor 55 (GPR55), an effect that may contribute to some of its physiological actions independent of CB1 receptor blockade.[3]
-
Receptor-Independent Gαi/o Protein Inhibition: At micromolar concentrations, this compound can directly inhibit Gαi/o-type G proteins, leading to a blockade of signaling for other Gαi/o-coupled receptors, such as the GABA B and D2 dopamine receptors.[1]
-
Modulation of Ion Channels: There is evidence that this compound can affect the function of high voltage-activated Ca2+ channels (HVACCs), which may play a role in its metabolic effects.[4]
Q2: My results with this compound are inconsistent with the established effects of CB1 receptor blockade. What could be the cause?
A2: Inconsistencies may arise from this compound's off-target effects, especially if using high concentrations of the compound. Consider the following possibilities:
-
Concentration-Dependent Effects: this compound's inverse agonism at concentrations greater than 1µM may not be mediated by the CB1 receptor.[5]
-
Interaction with Endogenous Opioid Tone: If your experimental model has a high endogenous opioid tone, the MOR antagonism of this compound could be influencing your results.[2]
-
GPR55 Activation: The experimental system may have a high expression of GPR55, leading to agonist effects that are independent of CB1.[3]
-
Direct G-Protein Inhibition: At higher concentrations, this compound may be non-selectively inhibiting Gαi/o-coupled receptors in your system.[1]
Q3: How can I design my experiments to control for this compound's off-target effects?
A3: A multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired CB1-mediated effect to minimize off-target interactions.
-
Employ a CB1 Receptor Knockout Model: The gold standard for confirming CB1-mediated effects is to use CB1 knockout mice. Any effect of this compound observed in these animals can be attributed to off-target mechanisms.[5]
-
Use a Structurally Unrelated CB1 Antagonist: Compare the effects of this compound with another CB1 antagonist from a different chemical class (e.g., AM281, which shows less MOR affinity).[2]
-
Include Specific Antagonists for Off-Target Receptors: In relevant experimental systems, co-administer antagonists for known off-target receptors (e.g., naloxone for MORs) to see if the effect of this compound is attenuated.
Troubleshooting Guides
Issue 1: Unexpected Effects on G-Protein Activation
Symptoms:
-
You observe inhibition of G-protein activation (e.g., in a [³⁵S]GTPγS binding assay) in a manner that is not blocked by a CB1 agonist or neutral antagonist.[5]
-
This compound inhibits signaling of other Gαi/o-coupled receptors in your system.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected G-protein effects.
Issue 2: Confounding Results in Opioid Interaction Studies
Symptoms:
-
This compound attenuates morphine-induced analgesia or other opioid effects at doses higher than expected for CB1 antagonism alone.[2]
-
Discrepancies are observed between pharmacological studies using this compound and genetic studies using CB1 knockout mice.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for opioid interaction studies.
Data Presentation: this compound Binding Affinities
The following table summarizes the binding affinities of this compound and related compounds at the CB1 receptor and known off-target sites. This data is crucial for determining appropriate experimental concentrations and for interpreting results.
| Compound | Target | Assay Type | Affinity (Ki/Kb) | Reference |
| This compound | Human CB1 | Radioligand Binding | 11.5 nM (Ki) | [6] |
| This compound | Human MOR | Radioligand Binding | 652 nM (Ki) | [2] |
| This compound | Human MOR | [³⁵S]GTPγS Functional | 1310 nM (Kb) | [2] |
| AM-251 | Human CB1 | Radioligand Binding | 7.5 nM (Ki) | [6] |
| AM-251 | Human MOR | Radioligand Binding | 251 nM (Ki) | [2] |
| AM-251 | Human MOR | [³⁵S]GTPγS Functional | 719 nM (Kb) | [2] |
| AM-281 | Human MOR | Radioligand Binding | 2135 nM (Ki) | [2] |
MOR: Mu-Opioid Receptor
Key Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay to Differentiate On- and Off-Target Effects
This assay measures G-protein activation and can be adapted to determine if this compound's effects are CB1-dependent.
Objective: To determine if the inverse agonist effect of this compound is mediated by the CB1 receptor.
Materials:
-
Cell membranes from wild-type and CB1 knockout mice brain tissue.
-
[³⁵S]GTPγS radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP (Guanosine diphosphate).
-
This compound.
-
CB1 receptor neutral antagonist (e.g., O-2050).
-
Scintillation counter.
Methodology:
-
Prepare cell membranes from both wild-type and CB1 knockout mouse brains.
-
In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
25 µL of this compound at various concentrations (and control compounds like O-2050).
-
25 µL of cell membrane suspension (20 µg protein).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Add 25 µL of 10 µM GDP.
-
Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Compare the concentration-dependent inhibition of basal [³⁵S]GTPγS binding by this compound in wild-type versus CB1 knockout membranes. If the inhibition is similar in both, the effect is CB1-independent.[5]
Protocol 2: cAMP Accumulation Assay for MOR Antagonism
This assay can determine if this compound is functionally antagonizing mu-opioid receptors.
Objective: To assess this compound's ability to block morphine-induced inhibition of cAMP production.
Materials:
-
CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR).
-
Forskolin.
-
Morphine.
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
Methodology:
-
Plate CHO-hMOR cells in a 96-well plate and grow to confluence.
-
Wash cells with serum-free media.
-
Pre-treat cells with various concentrations of this compound (or vehicle) for 15 minutes.
-
Add a fixed concentration of morphine (e.g., 1 µM) to the wells and incubate for 15 minutes.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (e.g., 10 µM) and incubate for a further 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Analysis: A functional antagonism will be observed if this compound reverses the morphine-induced decrease in forskolin-stimulated cAMP levels in a concentration-dependent manner.[2]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical CB1 receptor signaling pathway and a key off-target pathway involving direct G-protein inhibition.
Caption: Canonical CB1 receptor signaling pathway.
Caption: this compound's off-target Gαi/o protein inhibition.
References
- 1. This compound, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AM-251 and this compound Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. costunolide.com [costunolide.com]
- 4. This compound improves metabolic parameters partially attributed to restoration of high voltage-activated Ca2+ channels in skeletal muscle in HFD-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inverse agonist effect of this compound on G protein activation is not mediated by the cannabinoid CB1 receptor: evidence from postmortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AM-251 (drug) - Wikipedia [en.wikipedia.org]
Rimonabant-Induced Nausea and Malaise: A Technical Support Guide for Preclinical Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating rimonabant-induced nausea and malaise in preclinical studies. The information is designed to assist in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced nausea?
A1: this compound-induced nausea is not caused by simple antagonism of the cannabinoid CB1 receptor, but rather by its inverse agonist activity at central CB1 receptors.[1] Unlike neutral antagonists which block agonist activity without affecting the receptor's basal signaling, inverse agonists like this compound inhibit the constitutive, ligand-independent activity of the CB1 receptor. This inverse agonism appears to be the primary trigger for the nausea-like state observed in preclinical models. Evidence suggests that neutral CB1 receptor antagonists do not induce conditioned taste aversion or gaping, behaviors associated with nausea in rodents.[2]
Q2: Which animal models are most appropriate for studying this compound-induced nausea?
A2: Since rodents cannot vomit, researchers rely on validated behavioral models to infer nausea-like states. The most common and well-established models include:
-
Conditioned Taste Aversion (CTA): This model pairs a novel taste (e.g., saccharin-flavored water) with the administration of this compound. If the drug induces a negative state like nausea, the animal will subsequently avoid the novel taste. This compound has been shown to produce a strong CTA.[1]
-
Conditioned Gaping Reactions: This model is specific to rats and is considered a more direct measure of nausea. It involves measuring characteristic "gaping" movements of the mouth and jaw when the animal is re-exposed to a context or taste previously paired with a nausea-inducing substance. Inverse agonists of the CB1 receptor, such as this compound, are known to induce conditioned gaping.[3]
Q3: What are the key signaling pathways involved in this compound-induced nausea and emesis?
A3: this compound, also known as SR141716A, evokes nausea and vomiting through its inverse agonist activity on CB1 receptors. This initiates a cascade of intracellular signaling events. In preclinical models (specifically, the least shrew, which is capable of vomiting), this compound has been shown to activate the adenylate cyclase/PKA signaling pathway. This leads to the phosphorylation of several downstream kinases associated with emesis, including ERK1/2, Akt, GSK-3α/β, and PKCαβII. The process also involves calcium mobilization, both from extracellular entry and intracellular release.[1]
Troubleshooting Guide
Problem 1: High variability or lack of significant effect in Conditioned Taste Aversion (CTA) studies.
-
Possible Cause: Insufficient drug dose.
-
Solution: Ensure the dose of this compound is adequate to induce an aversive state. Doses around 10 mg/kg have been shown to be effective in mice.[1] A dose-response study may be necessary to determine the optimal dose for your specific strain and species.
-
-
Possible Cause: Neophobia (fear of new things) confounding the results.
-
Solution: Properly habituate the animals to the drinking apparatus and the experimental environment before introducing the novel taste. Ensure that the control group (receiving vehicle) does not show a significant decrease in consumption of the novel-tasting solution.
-
-
Possible Cause: Issues with the timing of drug administration and taste presentation.
-
Solution: Administer this compound shortly before or immediately after the presentation of the novel taste to ensure a strong association between the taste and the drug's effects.
-
Problem 2: Difficulty in reliably inducing and scoring conditioned gaping in rats.
-
Possible Cause: Incorrect scoring of gaping behavior.
-
Solution: Gaping is a distinct behavior from normal mouth movements. Ensure that lab personnel are properly trained to identify and score gaping reactions based on established criteria (e.g., wide, sustained opening of the mandible). Video recording and blind scoring by multiple observers can increase reliability.
-
-
Possible Cause: Sub-threshold dose of this compound.
-
Solution: While high doses of this compound can induce gaping on their own, lower doses that do not independently cause gaping have been shown to potentiate the gaping effect of other nausea-inducing agents like lithium chloride (LiCl).[2][3] Consider using a co-administration paradigm to enhance the gaping response.
-
-
Possible Cause: Stress-induced behaviors masking nausea-like responses.
-
Solution: Handle the animals gently and habituate them to the experimental setup to minimize stress.
-
Problem 3: Confounding behavioral effects of this compound interfering with the interpretation of nausea models.
-
Possible Cause: this compound can induce other behaviors that may be mistaken for or interfere with the assessment of nausea.
-
Solution: Be aware of and record other potential behavioral effects of this compound. Acute administration in rats has been shown to increase scratching, grooming, and wet-dog shakes, while decreasing locomotor activity and food consumption.[4][5] Documenting these behaviors can help to differentiate them from specific nausea-like responses.
-
Data Presentation
Table 1: Effects of this compound in Preclinical Models of Nausea and Malaise
| Experimental Model | Species | This compound Dose | Key Findings | Reference |
| Conditioned Taste Aversion | Mice | 10 mg/kg | Significant suppression of response rates for a flavored milk reinforcer after repeated pairings. | [1] |
| Conditioned Gaping | Rats | 1 mg/kg | Did not produce conditioned gaping on its own but interfered with the establishment of conditioned gaping induced by the synthetic cannabinoid JWH-018. | [3] |
| Behavioral Assessment | Rats | 3 and 10 mg/kg | Acutely decreased food consumption and locomotor activity; increased scratching, grooming, and wet-dog shakes. | [4][5] |
Experimental Protocols
1. Conditioned Taste Aversion (CTA) Protocol (Adapted for Mice)
-
Objective: To assess the aversive properties of this compound by pairing it with a novel taste.
-
Materials:
-
Experimental mice (e.g., C57BL/6)
-
This compound solution and vehicle control
-
Standard water bottles
-
Drinking solution with a novel taste (e.g., 0.1% saccharin or strawberry-flavored milk)
-
-
Procedure:
-
Habituation: For several days, habituate water-deprived mice to receiving their daily water from a single bottle in the experimental cages for a set period (e.g., 30 minutes).
-
Conditioning: On the conditioning day, replace the water bottle with one containing the novel-tasting solution. Immediately after the drinking session, administer this compound (e.g., 10 mg/kg, i.p.) to the experimental group and vehicle to the control group.
-
Aversion Test: 48 hours later, offer the mice a choice between two bottles: one with plain water and one with the novel-tasting solution. Measure the volume consumed from each bottle over a set period (e.g., 30 minutes).
-
-
Data Analysis: A significant decrease in the preference for the novel-tasting solution in the this compound-treated group compared to the control group indicates a conditioned taste aversion.
2. Conditioned Gaping Protocol (Adapted for Rats)
-
Objective: To measure nausea-like behavior (gaping) in rats following conditioning with this compound.
-
Materials:
-
Experimental rats (e.g., Sprague-Dawley)
-
This compound solution and vehicle control
-
Taste reactivity chambers equipped with a clear floor and a mirror underneath for observation
-
Intra-oral cannulas for controlled delivery of the taste solution (optional, but recommended for precision)
-
Video recording equipment
-
-
Procedure:
-
Habituation: Acclimate the rats to the taste reactivity chambers for several days prior to conditioning.
-
Conditioning: On conditioning days (e.g., 3 trials, 24 hours apart), inject the rats with this compound or vehicle. After a set time (e.g., 30 minutes), place them in the taste reactivity chamber and infuse a novel taste (e.g., 0.1% saccharin solution) into their mouths for a short period (e.g., 2 minutes). Record the orofacial responses.
-
Test Day: On the test day, present the novel taste again without any drug administration and record the gaping responses.
-
-
Data Analysis: The primary endpoint is the number of conditioned gapes (large, sustained openings of the mandible). A significant increase in gaping in the this compound-paired group compared to the vehicle group indicates a conditioned nausea response.[3]
Visualizations
Caption: Signaling pathway of this compound-induced nausea via CB1 receptor inverse agonism.
Caption: Experimental workflow for the Conditioned Taste Aversion (CTA) model.
References
- 1. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of nausea and vomiting by cannabinoids and the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Behavioral assessment of this compound under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral assessment of this compound under acute and chronic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chronic Rimonabant Dosing in Rodent Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing chronic Rimonabant dosing in rodent behavioral experiments. The information is designed to assist in experimental design, execution, and data interpretation.
Troubleshooting Guides and FAQs
Q1: We are observing a transient effect of this compound on food intake, with consumption returning to baseline levels after the initial phase of chronic dosing. Is this expected?
A1: Yes, this is a commonly reported phenomenon. The anorectic effects of this compound are often transient, with tolerance developing over a period of chronic administration. While initial doses can significantly reduce food intake, this effect may diminish and return to levels comparable to control animals after approximately 11 days of continued treatment. However, despite the normalization of food intake, chronic this compound administration can still lead to a persistent reduction in body weight gain. This is thought to be due to sustained effects on energy expenditure, such as increased physical activity, even after the acute effects on appetite have waned.[1]
Q2: Our chronic this compound-treated rodents are exhibiting paradoxical anxiolytic-like behavior in some assays (e.g., decreased marble burying), which contradicts the anxiogenic effects reported in humans. How can we interpret this?
A2: The observation of anxiolytic-like effects of this compound in rodents, particularly in specific assays like the marble burying test, is a known paradoxical finding.[2][3][4] Several factors may contribute to this discrepancy:
-
Assay Specificity: The anxiolytic-like effects are not consistently observed across all behavioral tests. For instance, while marble burying may decrease, other tests of anxiety might not show a similar effect.[2]
-
Chronic vs. Acute Dosing: The anxiogenic effects in humans were primarily associated with chronic use. The rodent response to chronic dosing may involve different neuroadaptations compared to acute administration.[2]
-
Underlying Mechanisms: The reasons for these paradoxical findings in rodents are not fully understood but could be related to species-specific differences in the endocannabinoid system or off-target effects of the drug. One hypothesis is that the drug may induce a precipitated withdrawal in animals with an overactive endocannabinoid system.[2]
-
Context-Dependency: The behavioral effects of this compound can be highly context-dependent. The environment in which the drug is administered and the behavioral tests are conducted can significantly influence the outcome.[5][6]
It is crucial to use a battery of anxiety-related behavioral tests and carefully consider the experimental context when interpreting such results.
Q3: We are not observing a significant decrease in body weight with chronic this compound treatment in our diet-induced obese (DIO) mouse model. What could be the issue?
A3: While this compound is known to reduce body weight, several factors can influence its efficacy in a DIO model:
-
Dosage and Administration: Ensure the dose is appropriate for the model and the route of administration is consistent. Oral gavage and intraperitoneal (I.P.) injections are common methods.
-
Duration of Treatment: A significant reduction in weight gain is typically observed over several weeks of chronic treatment. For example, significant effects may become apparent after 23 days of daily dosing.[2]
-
Diet Composition: The composition of the high-fat diet used to induce obesity can influence the metabolic effects of this compound.
-
Baseline Obesity: The degree of obesity at the start of the treatment may impact the magnitude of the weight loss effect.
-
Compensatory Mechanisms: As mentioned in Q1, rodents can develop tolerance to the anorectic effects. While effects on energy expenditure may persist, they might not be sufficient to induce significant weight loss in all experimental conditions.[1]
Careful monitoring of food intake, body weight, and physical activity is recommended to understand the full spectrum of this compound's effects in your specific DIO model.
Q4: We are seeing high variability in our behavioral data with chronic this compound dosing. What are some potential sources of this variability and how can we mitigate them?
A4: High variability is a common challenge in behavioral neuroscience. For chronic this compound studies, consider the following:
-
Animal Handling and Stress: Chronic injections and repeated testing can be stressful for the animals. Ensure proper habituation to handling and the experimental procedures to minimize stress-induced variability.
-
Dosing Schedule and Timing of Behavioral Testing: The timing of behavioral testing relative to the daily this compound injection is critical. Testing before the daily dose will assess the effects of the drug at its lowest circulating levels, while testing after the dose will capture its more acute effects.[2] Consistency in this timing is key.
-
Environmental Factors: The housing conditions (e.g., single vs. group housing), light/dark cycle, and the novelty of the testing environment can all influence behavior.[5][6]
-
Individual Differences: There can be significant individual differences in the response to this compound. Using a sufficient number of animals per group and appropriate statistical analyses are important to account for this.
-
Drug Vehicle and Formulation: Ensure the vehicle for this compound is consistent and does not have behavioral effects on its own. A common vehicle is a suspension in 1% Tween 80 in saline.[7]
Quantitative Data Summary
Table 1: Impact of Chronic this compound Dosing on Body Weight and Food Intake in Rodents
| Species/Strain | Dose (mg/kg) | Route | Duration | Effect on Body Weight | Effect on Food Intake | Reference |
| Sprague-Dawley Rat | 10 | I.P. | 28 days | Significant reduction in weight gain from day 23 | Not specified for chronic phase | [2] |
| C57BL/6 Mice (DIO) | Not specified | Oral Gavage | 30 days | Persistent weight reduction | Transiently reduced, returned to control levels by day 11 | [1] |
| C57BL/6 Mice (DIO) | Not specified | Not specified | 30 days | 17% lighter than vehicle-treated mice | 20.4% less cumulative food consumption than controls | [8] |
Table 2: Behavioral Effects of Chronic this compound Dosing in Rodents
| Behavioral Assay | Species/Strain | Dose (mg/kg) | Route | Duration | Key Findings | Reference |
| Marble Burying | Sprague-Dawley Rat | 10 | I.P. | Chronic | Decreased marble burying, suggesting anxiolytic-like effect | [2] |
| Social Interaction | Sprague-Dawley Rat | Not specified | I.P. | Chronic | Reduced time spent with an intruder | [2] |
| Forced Swim Test | Sprague-Dawley Rat | Not specified | I.P. | Chronic | No significant effect on immobility | [2] |
| Locomotor Activity | C57BL/6 Mice (DIO) | Not specified | Oral Gavage | 30 days | Significantly increased daily physical activity | [1] |
| Morphine-induced Behavioral Sensitization | Swiss Mice | 1 and 10 | I.P. | 8 days | Blocked the expression of sensitization when administered in the drug-associated or novel environment, but not in the home-cage | [5][6] |
Experimental Protocols
1. Chronic this compound Administration
-
Drug Preparation: this compound can be suspended in a vehicle of sterile saline containing 1% (v/v) Tween 80.[7]
-
Administration: Daily intraperitoneal (I.P.) injections are a common method of administration.[2] Oral gavage can also be used.[1]
-
Dosing Schedule: A typical chronic dosing regimen involves daily injections for a period of 2 to 4 weeks.[1][2]
-
Timing of Behavioral Testing: It is crucial to decide whether to conduct behavioral tests before or after the daily drug administration and to maintain consistency. Testing before the daily dose assesses the more long-term effects of the drug, while testing after the dose captures the acute-on-chronic effects.[2]
2. Marble Burying Test
-
Apparatus: A standard rodent cage (e.g., 26 x 48 x 20 cm) with 5 cm of unscented bedding material.[9]
-
Procedure:
-
Interpretation: A decrease in the number of buried marbles is often interpreted as an anxiolytic-like effect or a reduction in obsessive-compulsive-like behavior.[11]
3. Forced Swim Test (Mouse)
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (25-30°C) to a level of 15 cm.[12][13]
-
Procedure:
-
Data Analysis: The last 4 minutes of the test are typically analyzed.[12] The primary measure is the duration of immobility, where the mouse makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is interpreted as an antidepressant-like effect.[13]
Visualizations
Caption: CB1 Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for a Chronic this compound Rodent Study.
Caption: Factors Contributing to Conflicting Rodent Behavioral Results with this compound.
References
- 1. Effects of chronic oral this compound administration on energy budgets of diet-induced obese C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral assessment of this compound under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral assessment of this compound under acute and chronic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral assessment of this compound under acute and chronic conditions | RTI [rti.org]
- 5. Frontiers | Context-dependent effects of the CB1 receptor antagonist this compound on morphine-induced behavioral sensitization in female mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cpn.or.kr [cpn.or.kr]
- 10. Marble Burying [protocols.io]
- 11. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Rimonabant Oral Gavage Formulation: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimonabant for oral gavage in mice. Our aim is to offer practical solutions to common challenges encountered during experimental procedures.
Troubleshooting Guide
Researchers often face challenges with this compound's low aqueous solubility when preparing formulations for oral gavage. The following table summarizes common vehicle preparations and provides troubleshooting tips for each.
| Vehicle Component(s) | Concentration of Vehicle Component | This compound Concentration (Typical) | Preparation Method | Potential Issues | Troubleshooting/Considerations |
| Tween 80 in Distilled Water or Saline | 0.1% - 1% | 1 mg/mL - 10 mg/mL | Suspend this compound powder in the vehicle solution. Sonication on ice is often used to aid dispersion.[1] | - Incomplete suspension- Settling of particles over time | - Use a freshly prepared suspension for each experiment.- Vortex the suspension immediately before each gavage.- Sonication can help create a finer, more stable suspension.[1] |
| Ethanol and PBS (pH 7.2) | 1:2 ratio (Ethanol:PBS) | ~0.3 mg/mL | Dissolve this compound in ethanol first, then dilute with PBS. | - Potential for precipitation upon addition of PBS.- Ethanol may have physiological effects on the mice. | - Add the aqueous buffer slowly while vortexing.- Keep the final ethanol concentration as low as possible.- Include an ethanol-vehicle control group in your study. |
| DMSO and Aqueous Buffer | Variable | Up to 20 mg/mL in 100% DMSO | Dissolve this compound in DMSO to create a stock solution, then dilute with an aqueous buffer. | - Precipitation upon dilution is a significant risk.- DMSO can have biological effects. | - Use the lowest possible concentration of DMSO.- Add the aqueous buffer to the DMSO stock very slowly while vortexing.- Consider a co-solvent system (e.g., with PEG300 and Tween 80). |
| Carboxymethylcellulose (CMC-Na) solution | 0.5% | Up to 5 mg/mL | Mix this compound powder with the CMC-Na solution to form a homogenous suspension. | - May form a thick suspension that is difficult to gavage. | - Ensure the CMC-Na is fully hydrated before adding this compound.- Adjust the concentration of CMC-Na as needed for appropriate viscosity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended vehicle for oral gavage of this compound in mice?
A1: Based on published literature, a suspension of this compound in a low concentration of Tween 80 (typically 0.1% to 1%) in distilled water or saline is the most frequently used and well-documented vehicle for oral gavage in mice.[1] This method is relatively simple and has been used effectively in numerous studies.
Q2: this compound is poorly soluble in water. How can I ensure a homogenous suspension for accurate dosing?
A2: To address this compound's poor aqueous solubility, it is crucial to create a fine, homogenous suspension. This can be achieved by:
-
Sonication: After adding this compound to the vehicle, sonicate the mixture on ice.[1] This helps to break down powder clumps and create a more uniform particle size.
-
Vortexing: Always vortex the suspension vigorously immediately before drawing up each dose to ensure the drug is evenly distributed.
-
Fresh Preparation: Prepare the suspension fresh daily or even immediately before the experiment to minimize settling and potential degradation.
Q3: Can I dissolve this compound in an organic solvent first to improve solubility?
A3: Yes, this is a common strategy. This compound is soluble in organic solvents like ethanol and DMSO. You can prepare a concentrated stock solution in one of these solvents and then dilute it with your chosen aqueous vehicle for gavage. However, be aware of two potential issues:
-
Precipitation: this compound may precipitate out of the solution when the aqueous vehicle is added. To mitigate this, add the aqueous phase slowly while continuously vortexing.
-
Solvent Toxicity: Organic solvents can have their own physiological effects. It is essential to use the lowest possible concentration and to include a vehicle-only control group in your study that receives the same concentration of the organic solvent.
Q4: What is a typical dosage of this compound for oral gavage in mice?
A4: The dosage of this compound can vary depending on the specific research question and mouse model. However, a commonly reported effective dose in the literature is 10 mg/kg, administered once daily.[1] Doses ranging from 1 mg/kg to 10 mg/kg have also been used.
Q5: How should I store my this compound formulation?
A5: It is generally recommended to prepare this compound suspensions fresh before each use. If you must store it, keep it at 4°C and protected from light. Always re-vortex thoroughly before use to ensure homogeneity. For stock solutions in organic solvents, follow the manufacturer's recommendations for storage, which is typically at -20°C.
Q6: Are there any alternatives to oral gavage for administering this compound to mice?
A6: While oral gavage is the most common method for precise oral dosing, some studies have explored voluntary oral administration. This can be achieved by incorporating the drug into a palatable jelly. This method can reduce the stress associated with gavage but may be less precise for dose administration.
Experimental Protocols
Protocol: Preparation of this compound Suspension (10 mg/kg dose)
This protocol describes the preparation of a this compound suspension in 0.1% Tween 80 in distilled water for oral gavage in a 25g mouse.
Materials:
-
This compound powder
-
Tween 80
-
Distilled water
-
Sterile conical tubes
-
Sonicator
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Calculate the required amount of this compound:
-
For a 10 mg/kg dose in a 25g mouse, the required dose is 0.25 mg.
-
To prepare a 1 mg/mL stock suspension (assuming a gavage volume of 0.25 mL), you will need 1 mg of this compound for every 1 mL of vehicle.
-
-
Prepare the 0.1% Tween 80 vehicle:
-
Add 100 µL of Tween 80 to 99.9 mL of distilled water.
-
Mix thoroughly.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the appropriate volume of the 0.1% Tween 80 vehicle.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the suspension on ice for approximately 20 seconds to create a fine and uniform suspension.[1]
-
-
Administration:
-
Immediately before gavage, vortex the suspension again to ensure homogeneity.
-
Draw up the calculated volume for each mouse.
-
Visualizations
References
Preventing Rimonabant degradation in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimonabant in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents.[1] It is recommended to first dissolve this compound powder in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a concentrated stock solution.[1] For example, solubility in DMSO is approximately 20 mg/ml and in ethanol is around 30 mg/ml.[1] Purge the solvent with an inert gas before dissolving the compound.[1]
Q2: How should this compound stock solutions and powder be stored?
Proper storage is crucial to maintain the stability of this compound.
| Formulation | Storage Temperature | Duration | Citation |
| Crystalline Solid (Powder) | -20°C | ≥ 4 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [2] |
| In Solvent (e.g., DMSO) | -20°C | 6 months | [2] |
Q3: How stable is this compound in aqueous solutions like cell culture media?
This compound's stability in aqueous buffers is limited. It is not recommended to store aqueous solutions of this compound for more than one day.[1] This suggests that in long-term cell culture experiments (extending beyond 24 hours), the concentration of active this compound in the media may decrease over time due to degradation.
Q4: What are the known degradation pathways of this compound?
In biological systems, such as human liver microsomes, this compound is known to undergo biotransformation. The primary pathways include oxidative dehydrogenation of the piperidinyl ring, which can lead to the formation of a reactive iminium ion metabolite, hydroxylation, and cleavage of the amide linkage.[1][3] While these are metabolic pathways, they indicate potential sites of chemical instability in an aqueous environment.
Q5: At what concentrations is this compound typically used in cell culture?
The effective concentration of this compound can vary depending on the cell type and the experimental endpoint. Published studies have used a range of concentrations, commonly from 0.3 µM to 10 µM, for incubation periods of 24 to 48 hours.[4]
Troubleshooting Guides
Issue 1: Diminished or Inconsistent Biological Effect in Long-Term Experiments
Symptoms:
-
The observed biological effect of this compound decreases over the course of an experiment lasting several days.
-
High variability in results between replicate experiments.
Potential Causes:
-
Degradation of this compound: The compound may be degrading in the cell culture medium at 37°C.
-
Adsorption to Plasticware: As a lipophilic molecule, this compound may adsorb to the surface of plastic culture vessels (flasks, plates), reducing its effective concentration in the media.
-
Cellular Metabolism: If using metabolically active cells (e.g., hepatocytes), the cells may be metabolizing this compound over time.[3]
Solutions:
| Solution | Description |
| Replenish Media Regularly | For multi-day experiments, replace the culture media with freshly prepared this compound-containing media every 24-48 hours. This will help maintain a more consistent concentration of the active compound. |
| Conduct a Stability Study | Determine the stability of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2). An experimental protocol for this is provided below. |
| Use Low-Binding Plates | Consider using low-adsorption plasticware, especially for experiments with low concentrations of this compound. |
| Include Time-Course Controls | In your experimental design, include control groups that are harvested at different time points to assess the consistency of the drug's effect over time. |
| Quantify this compound Concentration | At the end of your experiment, collect the conditioned media and quantify the remaining this compound concentration using HPLC or LC-MS/MS to determine the extent of degradation or depletion. |
Troubleshooting Workflow for Diminished this compound Activity
Caption: Troubleshooting logic for declining this compound efficacy.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
Your cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for analysis.[5][6]
Methodology:
-
Preparation:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Aliquot this solution into sterile tubes or wells for each time point (e.g., 500 µL per tube). Prepare triplicate samples for each time point.
-
As a control, prepare aliquots of the this compound working solution to be stored at -80°C immediately (this will be your T=0 reference).
-
-
Incubation:
-
Place the tubes/plate in a 37°C, 5% CO2 incubator. This should be done in a "cell-free" condition to specifically measure chemical degradation.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72, 96 hours), remove three replicate samples from the incubator.
-
Immediately freeze the samples at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Once all time points are collected, thaw the samples.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.[6]
-
Plot the mean concentration of this compound versus time to determine the degradation profile.
-
Workflow for this compound Stability Assay
Caption: Experimental workflow for testing this compound stability.
Signaling Pathway Context
This compound is a selective antagonist/inverse agonist of the Cannabinoid Receptor 1 (CB1). Understanding the pathway it inhibits is crucial for interpreting experimental results.
Simplified CB1 Receptor Signaling Pathway
Caption: this compound blocks the CB1 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker this compound via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from this compound Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Paradoxical Anxiolytic-Like Effects of Rimonabant in Rodents
Welcome to the technical support center for researchers investigating the effects of Rimonabant on anxiety-like behaviors in rodents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the often complex and sometimes paradoxical results observed in your experiments.
This compound, a CB1 receptor antagonist/inverse agonist, was initially developed as an anti-obesity medication but was withdrawn from the market due to adverse psychiatric side effects, including anxiety and depression in humans.[1][2][3][4] However, preclinical studies in rodents have yielded conflicting results, with some research demonstrating the expected anxiogenic (anxiety-producing) effects, while others have paradoxically reported anxiolytic-like (anxiety-reducing) outcomes.[1][5][6] This guide aims to provide clarity on these discrepancies and offer solutions for interpreting your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing anxiolytic-like effects with this compound when it is expected to be anxiogenic?
This is a common and critical question. The paradoxical anxiolytic-like effects of this compound can be attributed to several factors:
-
Dosage: This is the most significant factor. Low doses of this compound may produce anxiolytic-like effects, while higher doses tend to be anxiogenic.[7] One study found that a low dose (0.1 mg/kg) of this compound produced anxiolytic-like effects in mice, which could be reversed by a kappa opioid receptor (KOR) antagonist.[7] This suggests a mechanism independent of CB1 receptors at this low dose.[7]
-
Off-Target Effects: this compound may interact with other receptor systems, particularly at different concentrations. As mentioned, low doses may exert effects via the kappa opioid system, which is known to mediate anxiety-like behavior.[7]
-
Experimental Context and Stress Level: The anxiogenic effects of CB1 receptor blockade can be highly context-dependent and may only become apparent in novel or mildly stressful environments.[8] In a familiar or low-stress environment, the anxiogenic effects may not manifest, and other mechanisms could predominate. The endocannabinoid system is thought to buffer stress responses "on-demand," so blocking this system may only produce anxiety when the system is actively engaged by a stressor.[8][9]
-
Animal's Baseline State: The baseline anxiety level of the rodent strain or even individual animals can influence the outcome. Furthermore, withdrawal from palatable foods can increase endocannabinoid signaling in the amygdala as a compensatory mechanism to reduce anxiety; blocking this heightened tone with this compound can precipitate an anxiogenic-like state.[3][10]
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you observe anxiolytic effects, test a range of higher doses (e.g., 1, 3, 10 mg/kg) to see if the effect becomes biphasic or switches to anxiogenic.
-
Evaluate Environmental Stressors: Ensure your testing environment is sufficiently novel or mildly anxiogenic to unmask potential anxiogenic effects.[8]
-
Consider Off-Target Mechanisms: If low-dose anxiolytic effects persist, investigate the involvement of other systems, such as the kappa opioid system, using specific antagonists.[7]
Q2: My results in the Elevated Plus Maze (EPM) are inconsistent across experiments. What are the potential causes?
Inconsistency in the EPM, a widely used assay for anxiety-like behavior, is a common challenge.[11][12]
-
Lighting Conditions: The level of illumination in the testing room can significantly impact behavior. Higher light levels are more aversive and can unmask anxiogenic effects of CB1 receptor knockout or blockade.
-
Handling and Acclimation: Insufficient handling of the animals before testing can lead to high baseline stress, masking the drug's effects. A proper acclimation period (at least 45-60 minutes) to the testing room is crucial.[11]
-
Dosing Regimen (Acute vs. Chronic): Acute administration of this compound has been reported to have weak or even anxiolytic-like effects in the EPM.[5][6] In contrast, chronic dosing may lead to anxiogenic outcomes.[1]
-
Time of Day: Circadian rhythms can influence anxiety levels and drug metabolism. Ensure testing is performed at a consistent time of day for all animals.
Troubleshooting Steps:
-
Standardize Your Protocol: Strictly control lighting levels, handling procedures, acclimation times, and the time of testing.
-
Verify Drug Administration: Ensure consistent and accurate drug administration (vehicle, volume, route, and timing before the test).
-
Analyze Locomotor Activity: this compound can affect locomotor activity, which can confound EPM results.[8][13] Always analyze total arm entries or distance traveled to distinguish between anxiety-related effects and general activity changes. An anxiolytic effect should increase the percentage of time/entries in the open arms without significantly altering total activity.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound observed in various rodent anxiety models.
Table 1: Effects of this compound in Rodent Anxiety Models
| Study Reference | Animal Model | Anxiety Test | This compound Dose (mg/kg) | Route | Observed Effect |
| Zádor et al., 2014[7] | Mice | Elevated Plus Maze (EPM) | 0.1 | i.p. | Anxiolytic-like |
| Griebel et al., 2005[5][6] | Rats | Elevated Plus Maze (EPM) | 1, 3, 10 | p.o. | Weak anxiolytic-like |
| Griebel et al., 2005[5][6] | Rats | Vogel Conflict Test | 0.3 - 3 | i.p. | Clear anxiolytic-like |
| Patel & Hillard, 2008[8] | Mice | Novelty-Induced Hypophagia | 1, 3, 10 | i.p. | Anxiogenic-like (Context-dependent) |
| Sink et al., 2010[14][15] | Rats | Elevated Plus Maze (EPM) | 2 - 8 (AM251*) | i.p. | Anxiogenic |
*AM251 is a CB1 inverse agonist with a similar profile to this compound.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
This protocol outlines the standard procedure for assessing the anxiolytic or anxiogenic effects of this compound using the EPM.[11][12]
1. Apparatus:
-
A plus-shaped maze made of a non-reflective material, elevated 50-70 cm from the floor.
-
Two opposite arms are "open" (e.g., 50x10 cm), and two are "closed" with high walls (e.g., 40-50 cm high).[16]
-
The center junction is a small square (e.g., 10x10 cm).
2. Pre-Test Procedure:
-
Animal Handling: Handle mice or rats for 3-5 days prior to the experiment to reduce stress.[11]
-
Acclimation: Transport animals to the testing room at least 45-60 minutes before the trial begins to allow them to habituate.[11]
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal, i.p., or oral, p.o.). A typical pre-treatment time for i.p. injection is 30 minutes before the test.
3. Test Procedure:
-
Place the animal gently in the center of the maze, facing one of the closed arms.[11]
-
Immediately start a timer and video recording for a 5-minute session.[12]
-
The experimenter should leave the room or remain out of the animal's sight.
-
After 5 minutes, gently remove the animal and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between trials to eliminate olfactory cues.
4. Data Analysis:
-
Primary Measures:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Percentage of open arm time = (Time in open / Total time in all arms) x 100.
-
Percentage of open arm entries = (Entries into open / Total entries into all arms) x 100.
-
-
Locomotor Activity Measure:
-
Total number of arm entries (open + closed).
-
-
Interpretation:
-
Anxiolytic effect: A significant increase in the percentage of time spent and/or entries into the open arms compared to the vehicle group, without a significant change in total arm entries.
-
Anxiogenic effect: A significant decrease in the percentage of time spent and/or entries into the open arms compared to the vehicle group.
-
Visualizations
Signaling Pathways & Experimental Logic
The following diagrams illustrate the key pathways and decision-making processes relevant to your experiments.
Caption: Putative signaling pathways for this compound's effects.
Caption: Standard experimental workflow for behavioral testing.
Caption: Troubleshooting logic for interpreting EPM results.
References
- 1. Behavioral assessment of this compound under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound precipitates anxiety in rats withdrawn from palatable food: role of the central amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Effects of the cannabinoid CB1 receptor antagonist this compound in models of emotional reactivity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 7. Low dosage of this compound leads to anxiolytic-like behavior via inhibiting expression levels and G-protein activity of kappa opioid receptors in a cannabinoid receptor independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissociable effects of CB1 receptor blockade on anxiety-like and consummatory behaviors in the novelty-induced hypophagia test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound effects on anxiety induced by simulated public speaking in healthy humans: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elevated plus maze protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Potential anxiogenic effects of cannabinoid CB1 receptor antagonists/inverse agonists in rats: comparisons between AM4113, AM251, and the benzodiazepine inverse agonist FG-7142 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. POTENTIAL ANXIOGENIC EFFECTS OF CANNABINOID CB1 RECEPTOR ANTAGONISTS/INVERSE AGONISTS IN RATS: COMPARISONS BETWEEN AM4113, AM251, AND THE BENZODIAZEPINE INVERSE AGONIST FG-7142 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Validation & Comparative
A Head-to-Head Battle of CB1 Receptor Antagonists: Rimonabant vs. AM251 in Preclinical In Vivo Settings
An objective comparison of the efficacy, safety, and pharmacological profiles of Rimonabant and AM251, two widely studied cannabinoid CB1 receptor antagonists, for researchers and drug development professionals.
This guide provides a comprehensive in vivo comparison of this compound (SR141716A) and AM251, two structurally similar yet pharmacologically distinct CB1 receptor antagonists. Both compounds have been instrumental in elucidating the role of the endocannabinoid system in various physiological processes, particularly in the regulation of appetite and energy balance. While this compound was once approved in Europe for the treatment of obesity, it was later withdrawn due to psychiatric side effects.[1][2][3] AM251, a close analogue, has been extensively used in preclinical research to further investigate the therapeutic potential and pitfalls of CB1 receptor antagonism. This guide synthesizes available in vivo data to offer a comparative analysis of their performance.
Efficacy in Weight Management and Metabolic Parameters
Both this compound and AM251 have demonstrated efficacy in reducing food intake and body weight in animal models of obesity.[1][4] Studies in diet-induced obese (DIO) rodents have shown that both compounds can lead to significant reductions in fat mass and improvements in associated metabolic parameters.[1]
Comparative Effects on Body Weight and Food Intake
While both drugs are effective, the magnitude and duration of their effects can vary. AM251 has been shown to cause a sustained reduction in daily food intake in rats.[4] Similarly, this compound has been shown to decrease caloric intake and body weight in animal studies.[5] In a study on diet-induced obese rats, a 6-week treatment with AM251 (3 mg/kg, i.p.) resulted in decreased fat pad mass.[1] While direct head-to-head studies with identical protocols are limited, the available data suggests comparable efficacy in preclinical models of obesity.
| Parameter | This compound | AM251 | Animal Model | Study Summary |
| Body Weight | Significant decrease | Significant decrease | Diet-Induced Obese Rats/Mice | Both compounds effectively reduce body weight in preclinical obesity models.[1][4] |
| Food Intake | Reduction in caloric intake | Sustained reduction in daily food intake | Rats | Both antagonists have demonstrated anorectic effects.[4][5] |
| Fat Mass | Not explicitly stated in snippets | Decreased epididymal, peri-renal, and brown fat pad mass | Diet-Induced Obese Rats | AM251 has been shown to reduce fat mass.[1] this compound's effect on weight loss implies a reduction in fat mass. |
| Metabolic Parameters | Improved lipid profile and glucose control | Altered plasma hormone levels (leptin, glucagon, ghrelin, GLP-1) | Diet-Induced Obese Rats/Humans | Both compounds have shown the potential to improve metabolic health markers associated with obesity.[1][2] |
Pharmacological Profile: Beyond CB1 Receptor Antagonism
While primarily classified as CB1 receptor antagonists, both this compound and AM251 exhibit additional pharmacological activities that may contribute to their overall in vivo effects. Both are also considered inverse agonists at the CB1 receptor.[1]
Receptor Selectivity and Off-Target Effects
AM251 displays a higher selectivity for the CB1 receptor over the CB2 receptor compared to this compound. In mice, AM251 is approximately 1000-fold more selective for CB1 vs. CB2, whereas this compound is only about 25-fold more selective.[1] Furthermore, research has indicated that AM251 has a broader range of off-target activities, interacting with 16 other receptors, including GPR55, compared to this compound's 8 off-target interactions.[1]
Of particular note are the interactions of both compounds with non-cannabinoid receptor systems. Both this compound and AM251 have been shown to act as direct antagonists at mu-opioid receptors (MORs).[6][7] This interaction could have implications for studies investigating opioid-cannabinoid interactions and may contribute to their pharmacological profiles. Additionally, both compounds have been identified as positive allosteric modulators of GABA(A) receptors, which could influence their neurological effects.[8]
| Feature | This compound | AM251 | Key Findings |
| Primary Target | CB1 Receptor Antagonist/Inverse Agonist | CB1 Receptor Antagonist/Inverse Agonist | Both compounds block the CB1 receptor.[1] |
| CB1/CB2 Selectivity (mouse) | ~25-fold | ~1000-fold | AM251 is more selective for the CB1 receptor over the CB2 receptor.[1] |
| Off-Target Activities | 8 identified off-target receptors | 16 identified off-target receptors (including GPR55) | AM251 demonstrates a wider range of off-target interactions.[1] |
| Mu-Opioid Receptor (MOR) | Direct Antagonist | Direct Antagonist | Both compounds can directly antagonize MORs.[6][7] |
| GABA(A) Receptor | Positive Allosteric Modulator | Positive Allosteric Modulator | Both compounds can potentiate GABA(A) receptor function.[8] |
Experimental Protocols
Diet-Induced Obesity Model for Efficacy Studies
A common experimental design to evaluate the anti-obesity effects of this compound and AM251 involves the use of diet-induced obese rodents.
Workflow for a Typical Diet-Induced Obesity Study:
This protocol involves feeding animals a high-fat diet to induce obesity, followed by a treatment period with the test compounds. Throughout the study, key parameters such as body weight, food consumption, and various metabolic markers are monitored and analyzed.[1]
In Vivo Assessment of Mu-Opioid Receptor Antagonism
To investigate the off-target effects on the mu-opioid system, studies often employ models of morphine-induced analgesia.
Experimental Workflow for Assessing MOR Antagonism:
In this experimental setup, the ability of this compound or AM251 to attenuate the analgesic effects of morphine is measured, providing evidence for their antagonist activity at the mu-opioid receptor.[7]
Signaling Pathways
The primary mechanism of action for both this compound and AM251 is the blockade of the CB1 receptor, which is a G-protein coupled receptor (GPCR). The endocannabinoid system plays a crucial role in regulating neurotransmitter release and synaptic plasticity.
Simplified Signaling Pathway of CB1 Receptor Antagonism:
Endocannabinoids typically act as retrograde messengers, binding to presynaptic CB1 receptors to inhibit the release of neurotransmitters. This compound and AM251 block this action, thereby preventing the inhibitory effects of endocannabinoids.
Conclusion
This compound and AM251 are potent CB1 receptor antagonists with demonstrated efficacy in preclinical models of obesity. While structurally similar, they exhibit key differences in their pharmacological profiles, including receptor selectivity and off-target activities. AM251 shows higher selectivity for the CB1 receptor over the CB2 receptor, but also interacts with a broader range of other receptors compared to this compound. Their shared ability to antagonize mu-opioid receptors and modulate GABA(A) receptors highlights the complexity of their in vivo actions and underscores the importance of considering these non-CB1 effects when interpreting experimental results. For researchers in drug development, the comparative data presented here provides a crucial foundation for understanding the nuances of these compounds and for designing future studies aimed at developing safer and more effective anti-obesity therapeutics.
References
- 1. CB1 Ligand AM251 Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflammation in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CB1 antagonists for obesity--what lessons have we learned from this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AM-251 and this compound act as direct antagonists at mu-opioid receptors: implications for opioid/cannabinoid interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AM-251 and this compound Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cannabinoid CB1 receptor antagonists this compound (SR141716) and AM251 directly potentiate GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rimonabant and Taranabant: Clinical Trial Insights
For Researchers, Scientists, and Drug Development Professionals
The landscape of obesity and metabolic disorder therapeutics has been shaped by both promising innovations and cautionary tales. Among the most notable are Rimonabant and Taranabant, two cannabinoid receptor 1 (CB1) antagonists that showed initial promise but were ultimately withdrawn from the market due to significant safety concerns. This guide provides an objective comparison of their clinical trial data, offering valuable insights for the ongoing development of safer and more effective metabolic drugs.
Mechanism of Action: Targeting the Endocannabinoid System
Both this compound and Taranabant were developed to target the endocannabinoid system, which plays a crucial role in regulating appetite and energy balance.[1][2][3][4] They function as inverse agonists or antagonists of the cannabinoid receptor type 1 (CB1).[1][2][3][4][5] By blocking this receptor, these drugs were designed to reduce appetite and improve metabolic parameters.[1][2][3]
The activation of CB1 receptors, typically by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol, is known to stimulate appetite.[2] this compound and Taranabant were developed to counteract this effect, thereby promoting weight loss.[2][4]
Clinical Efficacy: A Quantitative Comparison
Clinical trials for both drugs demonstrated a statistically significant reduction in body weight and improvements in several cardiometabolic risk factors compared to placebo.
This compound: The RIO Program
The this compound in Obesity (RIO) program, a series of four large-scale clinical trials (RIO-Europe, RIO-North America, RIO-Lipids, and RIO-Diabetes), established the efficacy of this compound.[6][7][8]
| Efficacy Endpoint (1-year) | This compound (20 mg/day) | Placebo |
| Weight Loss | -6.5 kg[6] | -1.6 kg[9] |
| Waist Circumference | -6.4 cm[6] | -2.5 cm[9] |
| HDL Cholesterol | +16.4%[6] | - |
| Triglycerides | -6.9%[6] | - |
| HbA1c (in diabetic patients) | -0.6%[6] | +0.1%[6] |
Taranabant: Phase III Trials
Taranabant also underwent extensive Phase III clinical trials that showed dose-dependent weight loss.
| Efficacy Endpoint (1-year) | Taranabant (2 mg/day) | Taranabant (4 mg/day) | Placebo |
| Weight Loss | -6.6 kg[10][11] | -8.1 kg[10] | -2.6 kg[10][11] |
| Waist Circumference | Significant Reduction[12] | Significant Reduction | - |
| Triglycerides | Significant Reduction[12] | - | - |
| HbA1c (in diabetic patients, 36 weeks) | -0.71% | - | -0.40% |
Safety and Tolerability: A Tale of Two Withdrawals
Despite their efficacy, both this compound and Taranabant were withdrawn due to significant psychiatric adverse events.
This compound
The RIO trials and post-marketing surveillance revealed an increased risk of psychiatric side effects.[2][7]
| Adverse Event | This compound (20 mg/day) | Placebo |
| Discontinuation due to Adverse Events | More frequent[6] | - |
| Depressive Disorders | 1.9%[13] | 0.8%[13] |
| Anxiety | 1.0%[13] | 0.3%[13] |
| Nausea | 11.2%[14] | 5.8%[14] |
Taranabant
Similar to this compound, Taranabant's development was halted due to an unfavorable risk-benefit profile, with dose-related increases in psychiatric and gastrointestinal side effects.[3][5][10]
| Adverse Event | Taranabant (2 mg/day) | Placebo |
| Discontinuation due to Adverse Events | 13%[11] | 10%[11] |
| Psychiatric Adverse Events | Increased incidence[11] | - |
| Gastrointestinal Adverse Events | 42%[11] | 29%[11] |
Experimental Protocols
This compound (RIO Program)
The this compound in Obesity (RIO) program consisted of four randomized, double-blind, placebo-controlled trials.[2][8]
-
Participants : Overweight or obese patients (BMI ≥ 27 kg/m ²) with or without comorbidities like dyslipidemia or hypertension.[2][8] The RIO-Diabetes trial specifically enrolled patients with type 2 diabetes.[2][8]
-
Intervention : Participants were randomized to receive placebo, 5 mg of this compound, or 20 mg of this compound once daily for one to two years, in conjunction with a hypocaloric diet.[1][2][8][9]
-
Primary Endpoints : The primary efficacy endpoints were the change in body weight and waist circumference.[7][9] Safety and tolerability were also key assessments.
Taranabant (Phase III Program)
The Phase III program for Taranabant also involved multinational, randomized, double-blind, placebo-controlled trials.[4][11]
-
Participants : Obese (BMI 30-43 kg/m ²) or overweight (BMI 27-43 kg/m ²) patients, some with comorbidities such as type 2 diabetes.[11][15]
-
Intervention : Patients were randomized to receive placebo or various doses of Taranabant (ranging from 0.5 mg to 6 mg) once daily for up to two years, alongside diet and exercise counseling.[11][15][16] Due to safety concerns, higher doses were discontinued during the trials.[11][16]
-
Primary Endpoints : Key efficacy measures included changes in body weight, waist circumference, and for the diabetes study, HbA1c levels.[12][15]
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and trial designs, the following diagrams are provided.
Caption: CB1 Receptor Signaling Pathway.
Caption: Generalized Clinical Trial Workflow.
Conclusion
The clinical development of this compound and Taranabant underscores a critical lesson in drug development: the intricate balance between efficacy and safety. While both drugs demonstrated the potential of targeting the endocannabinoid system for weight loss and metabolic improvement, their significant psychiatric side effects ultimately led to their discontinuation. This comparative guide serves as a valuable resource for researchers, highlighting the importance of thorough safety profiling and the need for more selective therapeutic agents in the future. The data from these trials continue to inform the development of novel therapies for obesity and related metabolic disorders, with a renewed focus on minimizing off-target effects and ensuring patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Taranabant - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Efficacy and safety of this compound for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the this compound in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound on Weight Reduction and Weight Maintenance: RIO-NORTH AMERICA - American College of Cardiology [acc.org]
- 10. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 12. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of cannabinoid receptor type 1 sensitizes triple-negative breast cancer cells to ferroptosis via regulating fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating Rimonabant's On-Target Effects: A Comparative Analysis in CB1 Receptor Knockout Mice
A comprehensive guide for researchers, scientists, and drug development professionals on the crucial role of CB1 receptor knockout mice in validating the pharmacological effects of Rimonabant. This guide provides a comparative analysis of this compound's performance in wild-type versus CB1 knockout models, supported by experimental data and detailed protocols.
This compound, an inverse agonist for the cannabinoid CB1 receptor, has been a significant tool in elucidating the role of the endocannabinoid system in various physiological processes, including appetite, metabolism, and emotional responses.[1] To ascertain that the observed effects of this compound are specifically mediated through its interaction with the CB1 receptor, and not due to off-target activities, experiments utilizing CB1 receptor knockout (CB1R-/-) mice are indispensable. These genetically engineered models lack the CB1 receptor and thus serve as a perfect negative control. If this compound elicits a response in wild-type (WT) mice but fails to do so in CB1R-/- mice, it provides strong evidence for its on-target mechanism of action.
Comparison of this compound's Effects in Wild-Type vs. CB1 Knockout Mice
The following tables summarize the key differential effects of this compound administration in wild-type and CB1 receptor knockout mice across various physiological and behavioral parameters.
| Parameter | Wild-Type (WT) Mice | CB1 Knockout (CB1R-/-) Mice | Inference |
| Food Intake | Significant reduction | No significant change | This compound's anorectic effect is mediated by the CB1 receptor. |
| Body Weight | Significant reduction | No significant change | The weight-reducing effect of this compound is dependent on the presence of the CB1 receptor. |
| Locomotor Activity | Marked and long-lasting increase in ambulatory activity[2] | No significant change[2] | The stimulatory effect of this compound on locomotor activity is a CB1 receptor-mediated event. |
| Anxiogenic Response | Robust anxiogenic response in the elevated plus maze paradigm[2] | Not reported, but expected to be absent | The anxiety-like effects of this compound are likely mediated through the CB1 receptor. |
| Oxygen Consumption | Significant acute increase | No significant change | This compound's effect on energy expenditure is mediated by the CB1 receptor.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's effects are provided below.
Animals
Adult male C57BL/6J mice and CB1 receptor knockout (CB1R-/-) mice on the same genetic background are used. All animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water, unless otherwise specified for particular experiments like diet-induced obesity models.
This compound Administration
This compound (SR141716) is typically dissolved in a vehicle solution of 1% Tween 80 in distilled water or a similar appropriate vehicle.[4] The solution is administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg of body weight.[4][5] A common dosage used in studies is 10 mg/kg.[2][6] Control groups receive vehicle-only injections.
Behavioral Assays
-
Locomotor Activity: Mice are placed in an open-field apparatus, and their ambulatory activity is recorded using automated activity monitors.[4] Activity is typically measured for a set duration following this compound or vehicle administration.
-
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior. The apparatus consists of two open arms and two enclosed arms. The time spent in the open arms is recorded as a measure of anxiety, with less time indicating a higher level of anxiety.[2]
Metabolic Studies
-
Food Intake and Body Weight Measurement: Daily food intake and body weight are recorded for each mouse throughout the study period.[7]
-
Indirect Calorimetry: Mice are placed in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), which are used to calculate the respiratory exchange ratio (RER) and energy expenditure.[3]
Visualizing the Underlying Mechanisms and Experimental Logic
To better understand the signaling pathways involved and the logical framework of these validation studies, the following diagrams are provided.
Caption: Simplified CB1 receptor signaling pathway illustrating the inhibitory action of this compound.
Caption: Workflow for validating this compound's effects using CB1 knockout mice.
Caption: Logical framework demonstrating the use of CB1 knockout mice as a negative control.
References
- 1. Effects of the cannabinoid CB1 receptor antagonist this compound in models of emotional reactivity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Context-dependent effects of the CB1 receptor antagonist this compound on morphine-induced behavioral sensitization in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Context-dependent effects of the CB1 receptor antagonist this compound on morphine-induced behavioral sensitization in female mice [frontiersin.org]
- 6. This compound Improves Oxidative/Nitrosative Stress in Mice with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker this compound via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Rimonabant vs. Peripherally Restricted CB1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid receptor 1 (CB1) antagonism has evolved significantly since the introduction of Rimonabant. While this compound demonstrated therapeutic potential for obesity and related metabolic disorders, its clinical use was halted due to severe psychiatric side effects stemming from its action on central nervous system (CNS) CB1 receptors. This led to the development of a new generation of peripherally restricted CB1 antagonists, designed to elicit the metabolic benefits of CB1 blockade without the centrally-mediated adverse events. This guide provides a detailed, objective comparison of this compound and key peripherally restricted CB1 antagonists, supported by available experimental data.
Executive Summary
This compound, a globally acting CB1 receptor inverse agonist, effectively promoted weight loss and improved metabolic parameters in clinical trials. However, its significant penetration of the blood-brain barrier (BBB) and subsequent interaction with central CB1 receptors resulted in unacceptable psychiatric adverse effects, including anxiety, depression, and suicidal ideation, leading to its withdrawal from the market.[1]
In response, the field has shifted towards peripherally restricted CB1 antagonists. These molecules are engineered to have limited brain penetration, thereby minimizing or avoiding the centrally-mediated side effects observed with this compound. Preclinical and early clinical studies of compounds like TM38837 and JD5037 suggest that they can replicate the desirable metabolic effects of this compound, such as weight reduction and improved glucose homeostasis, with a significantly improved safety profile.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and two prominent peripherally restricted CB1 antagonists, TM38837 and JD5037.
Table 1: Receptor Binding and In Vitro Functional Activity
| Compound | Target | Binding Affinity (Ki/IC50) | Functional Activity | Reference |
| This compound | Human CB1 Receptor | ~1-2 nM (Ki) | Inverse Agonist | [2] |
| Human CB2 Receptor | >1000 nM (Ki) | Antagonist | ||
| TM38837 | Human CB1 Receptor | 16 nM (Kd) | Inverse Agonist | [3] |
| Human CB2 Receptor | Not specified | Not specified | ||
| JD5037 | Human CB1 Receptor | 1.5 nM (IC50) | Inverse Agonist | |
| Human CB2 Receptor | >1000 nM (Ki) | Antagonist |
Table 2: Preclinical Efficacy in Diet-Induced Obesity (DIO) Models
| Compound | Species | Dose | Duration | Body Weight Change | Food Intake | Metabolic Improvements | Reference |
| This compound | Mice | 10 mg/kg/day (p.o.) | 9 days | ~60% decrease in energy intake | Significant reduction | Attenuation of obesity | [2] |
| Rats (DIO) | 10 mg/kg/day (p.o.) | 14 days | Significant decrease | Significant reduction | Improved glucose tolerance, reduced hepatic fat | [2] | |
| TM38837 | Mice (DIO) | Not specified | 5 weeks | Comparable to this compound | Sustained reduction | Improved plasma markers of inflammation and glucose homeostasis | [4] |
| JD5037 | Mice (DIO) | 3 mg/kg/day (p.o.) | 28 days | Significant reduction | Significant reduction | Attenuated hyperglycemia, reduced hepatic steatosis | [5] |
Table 3: Brain Penetration and Central Nervous System (CNS) Effects
| Compound | Parameter | This compound | TM38837 | JD5037 | Reference |
| Brain/Plasma Ratio | Ratio | High | 1:33 | Not specified | [6] |
| CB1 Receptor Occupancy (Brain) | % Occupancy | 87% at 30 mg/kg | Significantly lower than this compound | 0% at 30 mg/kg | [7] |
| CNS-Mediated Side Effects (Preclinical) | Fear-promoting effects | Yes (at 10 mg/kg) | Yes (only at 100 mg/kg) | Not reported to induce | [4] |
| CNS-Mediated Side Effects (Clinical) | Psychiatric events | Anxiety, depression, suicidal ideation | No significant psychiatric side effects reported in Phase I | Not yet in extensive clinical trials | [8][9][10] |
Table 4: Clinical Efficacy of this compound (RIO Studies)
| Study | Population | Dose | Duration | Mean Weight Loss (vs. Placebo) | Waist Circumference Reduction (vs. Placebo) | Metabolic Improvements (vs. Placebo) | Reference |
| RIO-Pooled Analysis (Non-diabetic) | Overweight/Obese | 20 mg/day | 1 year | -4.9 kg | -4.7 cm | Increased HDL, Decreased Triglycerides | [7][8] |
| RIO-Diabetes | Overweight/Obese with Type 2 Diabetes | 20 mg/day | 1 year | -5.3 kg | Not specified | -0.7% reduction in HbA1c | [8][11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the comparison of this compound and peripherally restricted CB1 antagonists.
CB1 Receptor Binding Assay (Radioligand Displacement)
-
Objective: To determine the binding affinity of a compound for the CB1 receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the CB1 receptor (e.g., HEK293 cells transfected with human CB1 receptor, or mouse brain tissue).
-
Incubation: The membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940 or [3H]SR141716A) and varying concentrations of the unlabeled test compound (this compound, TM38837, etc.).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters (representing the bound radioligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
In Vivo Model: Diet-Induced Obesity (DIO) in Rodents
-
Objective: To evaluate the efficacy of a compound in reducing body weight and improving metabolic parameters in an obesity model that mimics human dietary habits.
-
General Protocol:
-
Induction of Obesity: Male C57BL/6J mice or Sprague-Dawley rats are fed a high-fat diet (typically 45-60% of calories from fat) for an extended period (e.g., 8-12 weeks) to induce obesity, insulin resistance, and other metabolic dysfunctions. A control group is fed a standard chow diet.[12][13][14][15]
-
Compound Administration: The obese animals are then treated with the test compound (e.g., this compound, TM38837, JD5037) or vehicle, typically via oral gavage, once daily for a specified duration (e.g., 4-8 weeks).[16][17]
-
Monitoring: Body weight and food intake are monitored regularly (e.g., daily or weekly).
-
Metabolic Assessments: At the end of the treatment period, various metabolic parameters are assessed, including:
-
Fasting blood glucose and insulin levels.
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Plasma lipid profiles (triglycerides, cholesterol).
-
Adipose tissue and liver weight.
-
Histological analysis of the liver for steatosis.
-
-
Assessment of Blood-Brain Barrier (BBB) Penetration
-
Objective: To determine the extent to which a compound crosses the BBB and enters the central nervous system.
-
Method 1: Brain-to-Plasma Concentration Ratio (B/P Ratio)
-
Compound Administration: The test compound is administered to animals (e.g., mice or rats).
-
Sample Collection: At a specific time point after administration, blood and brain tissue are collected.
-
Analysis: The concentration of the compound in both plasma and brain homogenate is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The B/P ratio is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma. A lower B/P ratio indicates lower BBB penetration.[1]
-
-
Method 2: In Vivo CB1 Receptor Occupancy using Positron Emission Tomography (PET)
-
Radioligand Administration: A radiolabeled CB1 receptor ligand (e.g., [11C]MePPEP) is administered to a non-human primate or human subject.
-
PET Imaging: The distribution of the radioligand in the brain is imaged using a PET scanner.
-
Compound Administration: The unlabeled test compound is administered.
-
Repeat PET Imaging: PET imaging is repeated to measure the displacement of the radioligand from the CB1 receptors by the test compound.
-
Data Analysis: The percentage of CB1 receptor occupancy by the test compound is calculated based on the reduction in the radioligand signal.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship
Conclusion
The development of peripherally restricted CB1 antagonists represents a significant advancement in the pursuit of safe and effective treatments for obesity and metabolic disorders. By selectively targeting peripheral CB1 receptors, these novel compounds have the potential to deliver the therapeutic benefits observed with this compound while mitigating the risk of serious psychiatric side effects. The preclinical and early clinical data for agents like TM38837 and JD5037 are promising, demonstrating comparable metabolic efficacy to this compound with a markedly improved CNS safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising new class of drugs. This guide provides a foundational comparison to aid researchers and drug development professionals in navigating this evolving field.
References
- 1. Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of this compound for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the this compound in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Diet-induced obesity murine model [protocols.io]
- 13. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 14. mmpc.org [mmpc.org]
- 15. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Rimonabant's Efficacy in LDL Receptor-Deficient Mice: A Comparative Analysis
For researchers and professionals in drug development, understanding the preclinical efficacy of therapeutic compounds is paramount. This guide provides a comparative analysis of Rimonabant, a selective cannabinoid CB1 receptor antagonist, in LDL receptor-deficient (LDLR-/-) mouse models of atherosclerosis. Its performance is contrasted with other lipid-lowering and anti-inflammatory agents, supported by experimental data to offer a comprehensive overview for scientific evaluation.
This compound: A Dual-Pronged Approach in Atherosclerosis
This compound has demonstrated significant efficacy in reducing atherosclerosis in LDLR-/- mice through mechanisms that extend beyond lipid-lowering alone. Studies have shown that at a high dose (50 mg/kg/day), this compound not only reduces food intake and body weight but also significantly lowers total cholesterol and inhibits the development of atherosclerotic lesions in the aorta and aortic sinus.[1][2] Intriguingly, a lower dose of this compound (30 mg/kg/day) has been shown to reduce atherosclerotic lesion development without affecting total cholesterol levels, pointing towards a direct anti-inflammatory effect.[1][2] This suggests that this compound's anti-atherosclerotic properties are twofold: a high-dose effect mediated by improved lipid profiles and a lipid-independent anti-inflammatory action at lower doses.
Comparative Efficacy: this compound vs. Alternatives
To provide a broader context for this compound's efficacy, this section compares its effects with those of established and emerging treatments for atherosclerosis in LDLR-/- mouse models.
Data Summary:
| Treatment | Dosage | Duration | Total Cholesterol | Atherosclerotic Lesion Size | Key Findings |
| This compound | 50 mg/kg/day | 3 months | ↓ 37% | ↓ >80% (aorta), ↓ 71% (aortic sinus) | Significant reduction in lipids and atherosclerosis.[1][2] |
| This compound | 30 mg/kg/day | 3 months | No significant change | ↓ 49% (aortic sinus) | Anti-atherosclerotic effect independent of cholesterol lowering.[1][2] |
| Atorvastatin | 100 mg/kg/day | 2 months | ↓ Significantly | ↓ Significantly | Strong hypolipidemic and anti-inflammatory effects.[3] |
| Ezetimibe | 10 mg/kg/day | 28 days | ↓ Significantly | ↓ Significantly | Effects comparable to atorvastatin, mediated by cholesterol reduction and anti-inflammatory properties.[4][5] |
| Anti-PCSK9 Antibody | Not specified | 14 weeks | ↓ 45% (in APOE3Leiden.CETP mice) | ↓ 91% (in APOE3Leiden.CETP mice) | Potent reduction in cholesterol and atherosclerosis, dependent on functional LDLR and ApoE.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
This compound Efficacy Study in LDLR-/- Mice
-
Animal Model: Male LDL receptor-deficient (LDLR-/-) mice.
-
Diet: Western-type diet (containing 21% fat and 0.15% cholesterol) to induce atherosclerosis.
-
Treatment Groups:
-
Control group: Fed Western-type diet.
-
This compound 50 mg/kg/day group: this compound mixed with the Western-type diet.
-
This compound 30 mg/kg/day group: this compound mixed with the Western-type diet.
-
Pair-fed group: Fed the same amount of food as consumed by the 50 mg/kg/day this compound group to control for effects of reduced food intake.
-
-
Duration: 3 months.
-
Key Measurements:
-
Food intake and body weight recorded regularly.
-
Serum lipid profiles (total cholesterol, LDL, HDL, triglycerides) analyzed at the end of the study.
-
Atherosclerotic lesion size quantified in the aorta and aortic sinus using histological staining (e.g., Oil Red O).
-
Plasma levels of inflammatory cytokines (e.g., MCP-1, IL-12) measured by ELISA.[1][2]
-
Atorvastatin Efficacy Study in ApoE/LDLR-deficient Mice
-
Animal Model: Female apoE/LDLR-deficient mice.
-
Diet: Atherogenic Western-type diet.
-
Treatment Groups:
-
Control group: Fed atherogenic diet.
-
Atorvastatin 10 mg/kg/day group: Atorvastatin added to the atherogenic diet.
-
Atorvastatin 100 mg/kg/day group: Atorvastatin added to the atherogenic diet.
-
-
Duration: 2 months.
-
Key Measurements:
-
Serum lipid analysis (total cholesterol, VLDL, LDL, HDL, triglycerides).
-
Atherosclerotic lesion size quantification.
-
Analysis of inflammatory markers (MCP-1 in blood; VCAM-1 and ICAM-1 expression in the vessel wall via immunohistochemistry and Western blot).[3]
-
Ezetimibe Efficacy Study in ApoE-/- Mice
-
Animal Model: Male ApoE-/- mice.
-
Diet: Saturated-fat supplemented diet.
-
Treatment Groups:
-
Vehicle group.
-
Ezetimibe alone (10 mg/kg/day) in drinking water.
-
Atorvastatin alone (20 mg/kg/day) in drinking water.
-
Combination of ezetimibe and atorvastatin.
-
-
Duration: 28 days.
-
Key Measurements:
Visualizing the Mechanisms
To better understand the biological processes underlying the observed effects, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Frontiers | Effect of PCSK9 on atherosclerotic cardiovascular diseases and its mechanisms: Focus on immune regulation [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Atorvastatin has hypolipidemic and anti-inflammatory effects in apoE/LDL receptor-double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ezetimibe Attenuates Atherosclerosis Associated with Lipid Reduction and Inflammation Inhibition | PLOS One [journals.plos.org]
- 5. Ezetimibe Attenuates Atherosclerosis Associated with Lipid Reduction and Inflammation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 inhibition fails to alter hepatic LDLR, circulating cholesterol, and atherosclerosis in the absence of ApoE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ezetimibe Attenuates Atherosclerosis Associated with Lipid Reduction and Inflammation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Rimonabant and Ibipinabant (SLV319)
A Comparative Analysis of Rimonabant and Ibipinabant (SLV319)
Introduction
The endocannabinoid system, particularly the cannabinoid type-1 (CB1) receptor, is a critical regulator of energy homeostasis, appetite, and metabolism. Its discovery spurred the development of CB1 receptor antagonists as potential treatments for obesity and related metabolic disorders. This compound (also known as SR141716A) was the first-in-class selective CB1 receptor antagonist to be approved for clinical use. Ibipinabant (SLV319), a potent and highly selective second-generation CB1 antagonist, was developed subsequently. Both compounds demonstrated significant efficacy in preclinical and clinical models of obesity.
However, the clinical application of these first-generation, brain-penetrant antagonists was ultimately halted. This compound was withdrawn from the market due to severe psychiatric adverse effects, including depression and anxiety. These safety concerns led to the discontinuation of the development of other drugs in this class, including Ibipinabant. This guide provides a detailed comparative analysis of this compound and Ibipinabant, focusing on their pharmacological profiles, preclinical efficacy, and the experimental data that defined their development.
Mechanism of Action
Both this compound and Ibipinabant function as antagonists or inverse agonists at the CB1 receptor. These receptors are predominantly expressed in the central nervous system (CNS) but are also present in peripheral tissues integral to metabolic regulation, such as adipocytes, hepatocytes, and pancreatic islets. By blocking the CB1 receptor, these compounds inhibit the signaling of endogenous cannabinoids like anandamide, which are known to stimulate appetite and promote energy storage. This blockade leads to decreased food intake, weight loss, and improvements in metabolic parameters. Many of the therapeutic benefits and adverse effects of these compounds are linked to their action within the CNS.
Comparative Pharmacological Data
Receptor Binding Affinity and Selectivity
Both compounds exhibit high affinity for the CB1 receptor and substantial selectivity over the CB2 receptor. Ibipinabant, however, demonstrates a remarkably higher selectivity for CB1, which is over 1000-fold compared to its affinity for CB2.
| Compound | Receptor | Binding Affinity (Ki / IC50) | Selectivity (CB2 Ki / CB1 Ki) | Reference |
| Ibipinabant (SLV319) | hCB1 | 7.8 nM (Ki) | >1000-fold | |
| hCB2 | 7943 nM (Ki) | |||
| CB1 (racemate) | 22 nM (IC50) | Potent and Selective | ||
| This compound | CBR | 25 nM (Ki) | Not specified in source | |
| CB1 | 16 nM (IC50) | Not specified in source |
In Vitro Functional Activity
Functional assays confirm the potent antagonist activity of both compounds. Ibipinabant showed high potency in antagonizing agonist-induced arachidonic acid release. Interestingly, both compounds were found to directly inhibit glucose-stimulated insulin secretion (GSIS) from pancreatic islets at similar concentrations, an effect that may be independent of their CB1 receptor activity.
| Compound | Assay | Result (pA2 / IC50) | Cell Line / System | Reference |
| Ibipinabant (SLV319) | WIN-55212-induced arachidonic acid release | 9.9 (pA2) | CHO cells | |
| Glucose-Stimulated Insulin Secretion (GSIS) | 2.5 µM (IC50) | Perifused rat islets | ||
| This compound | Glucose-Stimulated Insulin Secretion (GSIS) | 2.4 µM (IC50) | Perifused rat islets |
Comparative Preclinical Efficacy
In vivo studies in animal models of obesity and diabetes consistently demonstrated the efficacy of both drugs in reducing body weight and improving metabolic health.
In Vivo Effects on Obesity and Metabolism
Direct comparative studies suggest potential differences in their potency and site of action. Ibipinabant was found to reduce blood glucose to a greater extent than this compound at the same dose in Zucker diabetic fatty (ZDF) rats. Furthermore, a key study highlighted that Ibipinabant could reduce palatable food intake at a much lower brain CB1 receptor occupancy (11%) compared to this compound (>65%), suggesting a more significant contribution of peripheral mechanisms to its anorectic effects.
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| Ibipinabant (SLV319) | Diet-Induced Obese (DIO) Mice | 3 mg/kg/day, p.o. (28 days) | Reduced food intake, body weight, and adiposity. | |
| Zucker Diabetic Fatty (ZDF) Rats | 3 mg/kg, p.o. | Reduced unfasted glucose to a significantly greater degree than this compound at the same dose. Attenuated β-cell loss. | ||
| This compound | General Preclinical Models | Not specified | Shown to decrease appetite and food intake. | |
| Obese Rats | 3 & 10 mg/kg, p.o. (7 days) | Reduced body weight and severity of arthritis. | ||
| Zucker Rats (hyperinsulinemic) | 10 mg/kg/day (10 weeks) | Improved insulinemia and glycemia independent of body weight. |
Experimental Protocols
Protocol 1: In Vivo Study in Diet-Induced Obese (DIO) Mice
-
Objective: To assess the effect of Ibipinabant on food intake, body weight, and metabolic parameters.
-
Animal Model: Diet-induced obese (DIO) mice.
-
Methodology:
-
Induction of Obesity: Mice are fed a high-fat diet for several weeks to induce obesity.
-
Treatment: Ibipinabant (3 mg/kg/day) or vehicle is administered via daily oral gavage for 28 days.
-
Measurements: Body weight and food intake are recorded daily. At the end of the study, adipose tissue is collected for analysis of leptin mRNA. Blood samples are taken to measure hormonal and metabolic abnormalities.
-
-
Endpoint Analysis: Comparison of changes in body weight, cumulative food intake, and biochemical markers between the Ibipinabant-treated and vehicle control groups.
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS)
-
Objective: To determine the direct effect of this compound and Ibipinabant on pancreatic islet function.
-
System: Perifused islets isolated from rats.
-
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion.
-
Perifusion: Islets are placed in a perifusion chamber and exposed to a buffer with varying glucose concentrations to stimulate insulin secretion.
-
Drug Application: this compound or Ibipinabant is added to the perifusate at various concentrations (e.g., up to 10 µM).
-
Sample Collection: Fractions of the perifusate are collected over time.
-
Insulin Measurement: Insulin concentration in each fraction is measured using an immunoassay.
-
-
Endpoint Analysis: The IC50 value for the inhibition of GSIS is calculated for each compound.
Clinical Development and Discontinuation
This compound was the only CB1 antagonist to reach the market, gaining approval in Europe in 2006. However, post-marketing surveillance revealed a significant risk of psychiatric side effects, including severe depression, anxiety, and suicidal ideation, leading to its withdrawal in 2008. The clinical development of Ibipinabant and other first-generation CB1 antagonists was subsequently terminated due to these class-wide CNS-mediated safety concerns. This outcome underscored the critical role of the central endocannabinoid system in mood regulation and effectively ended the pursuit of brain-penetrant CB1 antagonists for metabolic disorders.
Conclusion
This compound and Ibipinabant are potent and selective CB1 receptor inverse agonists that demonstrated significant promise as anti-obesity agents in preclinical models. While both were effective, comparative data suggests Ibipinabant may have had a more potent glucose-lowering effect and a greater reliance on peripheral mechanisms of action for its effects on appetite. The clinical failure of this compound due to severe CNS side effects created a significant barrier for the entire class of brain-penetrant CB1 antagonists, leading to the halt of Ibipinabant's development. The story of these two compounds serves as a critical case study in drug development, highlighting the challenge of separating the therapeutic metabolic benefits of CB1 receptor blockade from the adverse psychiatric consequences. This has since shifted research focus towards the development of peripherally restricted CB1 antagonists that do not cross the blood-brain barrier, aiming to retain the metabolic benefits without the central side effects.
Unraveling Rimonabant's Mechanism: A Comparative Guide Using Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rimonabant's performance with alternative therapies, supported by experimental data from genetic models. This analysis confirms the on-target mechanism of this compound and explores next-generation compounds with improved safety profiles.
This compound, a selective cannabinoid receptor 1 (CB1R) antagonist and inverse agonist, was initially developed as a promising therapeutic for obesity and related metabolic disorders. Its mechanism of action centers on blocking the CB1R, a key component of the endocannabinoid system that regulates appetite, energy homeostasis, and lipid metabolism.[1] Genetic models, particularly mice lacking the CB1 receptor (CB1R knockout mice), have been instrumental in unequivocally confirming that the metabolic benefits of this compound are mediated through its interaction with this specific receptor.
Confirmation of Mechanism of Action Using CB1R Knockout Mice
To validate that the effects of this compound are dependent on its target, numerous studies have been conducted on CB1R knockout (KO) mice. These experiments consistently demonstrate that in the absence of the CB1 receptor, this compound fails to exert its characteristic effects on body weight, food intake, and glucose metabolism, thus confirming its on-target mechanism of action.
Quantitative Data from Genetic Model Studies
The following tables summarize the key findings from studies comparing the effects of this compound on wild-type (WT) and CB1R KO mice.
| Parameter | Genotype | Treatment | Outcome | Reference |
| Body Weight | Wild-Type | This compound | Significant reduction in body weight gain compared to vehicle. | [2][3] |
| CB1R KO | This compound | No significant effect on body weight gain compared to vehicle. | [4] | |
| Food Intake | Wild-Type | This compound | Transient reduction in food intake. | [1][5] |
| CB1R KO | This compound | No significant effect on food intake. | ||
| Glucose Tolerance | Wild-Type | This compound | Improved glucose tolerance in diet-induced obese mice. | [4][6] |
| CB1R KO | This compound | No improvement in glucose tolerance. | [7] | |
| Insulin Sensitivity | Wild-Type | This compound | Increased insulin sensitivity. | |
| CB1R KO | This compound | No significant change in insulin sensitivity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the confirmation of this compound's mechanism of action.
Measurement of Body Weight and Food Intake in Mice
-
Animal Model: Male C57BL/6J wild-type and CB1R knockout mice are used.
-
Housing: Mice are individually housed in metabolic cages (e.g., TSE PhenoMaster/LabMaster) to allow for precise monitoring of food and water intake.[8][9]
-
Acclimation: Animals are acclimated to the metabolic cages for a period of 3-5 days before the start of the experiment to minimize stress-related behavioral changes.[10]
-
Diet: For studies on obesity, mice are often fed a high-fat diet (HFD; e.g., 60% of calories from fat) for a specified period to induce a diet-induced obesity (DIO) phenotype.[5]
-
Drug Administration: this compound is typically administered via oral gavage or intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg). A vehicle control group receives the same volume of the vehicle solution.
-
Data Collection: Body weight is measured daily. Food and water consumption are continuously monitored by the metabolic cage system.[8][11]
Oral Glucose Tolerance Test (OGTT) in Mice
-
Fasting: Mice are fasted for 4-6 hours prior to the test, with free access to water.[12][13]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein using a glucometer.
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.[12][13][14][15]
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[12][13][14][15]
-
Glucose Measurement: Blood glucose levels are measured at each time point.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Comparison with Alternative Therapies
The clinical development of this compound was halted due to neuropsychiatric side effects, including anxiety and depression, which are attributed to its action on CB1 receptors in the central nervous system (CNS). This has spurred the development of alternative strategies that aim to retain the metabolic benefits while avoiding the adverse CNS effects.
Peripherally Restricted CB1R Antagonists
A major alternative approach involves the development of peripherally restricted CB1R antagonists. These compounds are designed to have limited ability to cross the blood-brain barrier, thereby minimizing their effects on the CNS.
| Compound | Mechanism of Action | Key Preclinical Findings | Potential Advantage over this compound |
| AM6545 | Peripherally restricted neutral CB1R antagonist.[16] | Reduces body weight and improves metabolic parameters in obese mice without inducing anxiety-like behaviors.[6][17] | Lack of CNS-mediated side effects due to peripheral restriction and neutral antagonist profile.[18] |
| TM38837 | Peripherally restricted CB1R antagonist. | Induces weight loss in obese mice with significantly lower brain receptor occupancy compared to this compound.[2][19] | Reduced potential for psychiatric side effects.[20][21] |
GLP-1 Receptor Agonists
Another class of successful anti-obesity medications are the glucagon-like peptide-1 (GLP-1) receptor agonists. While their primary mechanism is different from CB1R antagonists, they represent a significant advancement in the treatment of obesity and offer a benchmark for comparison.
| Compound Class | Mechanism of Action | Key Clinical Findings | Comparison to this compound |
| GLP-1 Receptor Agonists (e.g., Semaglutide) | Mimic the action of the incretin hormone GLP-1, leading to increased insulin secretion, suppressed glucagon secretion, delayed gastric emptying, and reduced appetite. | Significant and sustained weight loss (e.g., ~15% with Semaglutide) in clinical trials. | Generally more effective for weight loss than this compound and have a different side effect profile (primarily gastrointestinal).[11] |
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the CB1R signaling pathway and the experimental workflow for confirming the mechanism of action of a drug using genetic models.
References
- 1. Efficacy of this compound and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Effect of the cannabinoid receptor–1 antagonist this compound on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]
- 9. 67.20.83.195 [67.20.83.195]
- 10. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 11. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
- 16. Effects of the CB1 Receptor Antagonists AM6545 and AM4113 on Insulin Resistance in a High-Fructose High-Salt Rat Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rimonabant and TM38837 for Peripheral CB1 Receptor Blockade
Aimed at researchers and drug development professionals, this guide provides an objective comparison of Rimonabant and the peripherally restricted antagonist TM38837. This document synthesizes key experimental data on their binding affinities, pharmacokinetics, and in vivo efficacy, offering a comprehensive resource for evaluating their therapeutic potential while minimizing central nervous system side effects.
The quest for effective treatments for metabolic disorders has led to the exploration of cannabinoid receptor 1 (CB1) antagonists. While the first-generation antagonist this compound demonstrated clinical efficacy in weight reduction and improved metabolic profiles, its therapeutic application was curtailed by significant psychiatric side effects, including anxiety and depression, stemming from its action on central CB1 receptors.[1] This has spurred the development of a new generation of peripherally restricted CB1 receptor antagonists, such as TM38837, designed to retain the metabolic benefits while avoiding adverse central nervous system (CNS) effects.[2][3] This guide provides a detailed comparison of this compound and TM38837, focusing on their performance as peripheral CB1 receptor blockers, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and TM38837, providing a clear overview of their pharmacological profiles.
Table 1: CB1 Receptor Binding Affinity
| Compound | Binding Affinity (Ki) for CB1 Receptor | Binding Affinity (IC50) for CB1 Receptor | Selectivity for CB1 over CB2 Receptors |
| This compound | 0.43 - 5.4 nM[4], 2 nM | 6.0 nM[4] | High (Ki for CB2 > 1000 nM) |
| TM38837 | Not explicitly found as Ki | 8.5 nM[5], 0.4 nM[6] | 71-fold[5] |
Note: A direct comparison suggests this compound has an approximately 10-fold stronger affinity for CB1 receptors than TM38837.[7]
Table 2: Pharmacokinetic Properties in Humans
| Parameter | This compound | TM38837 |
| Time to Maximum Concentration (tmax) | ~2 hours | ~4 hours |
| Terminal Half-life (t1/2) | Not explicitly found in provided search results | 771 hours[8] |
| Brain Penetration | High | Low/Negligible at therapeutic doses[7] |
Table 3: In Vivo Efficacy in Preclinical Models (Rodents)
| Effect | This compound | TM38837 |
| Reduction in Body Weight | Effective[9] | Effective, similar to this compound at comparable doses[7] |
| Improvement in Glucose Homeostasis | Improves insulin sensitivity and glucose tolerance[9][10][11] | Improves glucose homeostasis[6] |
| Central Nervous System Effects | Induces anxiety-like behaviors[12] | Reduced fear-promoting effects compared to this compound[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
CB1 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a compound for the CB1 receptor.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the CB1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human CB1 receptor.
-
Radioligand, e.g., [3H]-CP 55,940.
-
Test compounds (this compound, TM38837).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.25% BSA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate the CB1 receptor-expressing cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
-
Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 receptor ligand.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obese Mouse Model
This protocol describes the procedure for assessing glucose tolerance in mice with diet-induced obesity.[2][13][14]
Objective: To evaluate the effect of a test compound on the ability to clear a glucose load from the bloodstream.
Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance.[13] A control group is fed a standard chow diet.
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.[2]
-
Administer the test compound (e.g., this compound or TM38837) or vehicle via oral gavage at a predetermined time before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[2]
-
Measure the blood glucose concentration at each time point using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Visualizations
The following diagrams illustrate key concepts related to CB1 receptor signaling and the experimental workflow.
Caption: CB1 Receptor Signaling Pathway and Blockade by Antagonists.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Logical Comparison of this compound and TM38837 Action.
References
- 1. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 2. TM-38837 - Wikipedia [en.wikipedia.org]
- 3. Cannabinoid CB1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Does this compound independently affect free fatty acid and glucose metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of First and Second-Generation CB1 Receptor Antagonists
A new generation of cannabinoid receptor 1 (CB1) antagonists is aiming to overcome the psychiatric side effects that led to the withdrawal of first-generation compounds, offering a renewed therapeutic potential for metabolic disorders. This guide provides a detailed comparison of these two classes of drugs, focusing on their pharmacological profiles, experimental data, and the evolution of their therapeutic strategies.
First-generation CB1 antagonists, exemplified by rimonabant, were developed to combat obesity and related metabolic syndromes by blocking the central and peripheral effects of the endocannabinoid system. While effective in reducing body weight and improving metabolic parameters, their significant psychiatric side effects, including anxiety and depression, led to their market withdrawal.[1][2] This prompted the development of second-generation antagonists with improved safety profiles, primarily achieved through two main strategies: peripheral restriction to limit brain penetration and the development of neutral antagonists to avoid the inverse agonism of their predecessors.[3][4][5]
Distinguishing First and Second-Generation Antagonists
The key differentiator between the two generations lies in their mechanism of action and distribution. First-generation antagonists like this compound are inverse agonists that are active in both the central nervous system (CNS) and peripheral tissues.[6][7] Inverse agonism means they not only block the receptor but also reduce its basal activity, a property thought to contribute to their adverse psychiatric effects.[6][7]
Second-generation antagonists, in contrast, are designed to either be peripherally restricted, meaning they do not readily cross the blood-brain barrier, or to be neutral antagonists, which block the receptor without affecting its basal activity.[1][3][8] This targeted approach aims to retain the metabolic benefits of CB1 antagonism in peripheral tissues like the liver, adipose tissue, and muscle, while minimizing the centrally-mediated side effects.[9][10][11]
Comparative Pharmacological Data
The following tables summarize the key quantitative data comparing first and second-generation CB1 antagonists, based on preclinical studies.
Table 1: Comparative Binding Affinities (Ki) of CB1 Antagonists
| Compound | Generation | Type | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity |
| This compound | First | Inverse Agonist | 1.8 - 6.18[12] | 514[12] | ~83-285 |
| AM6545 | Second | Neutral Antagonist | 3.3 ± 0.8 | 624 ± 128 | ~189 |
| TM38837 | Second | Peripherally Restricted | ~10-fold lower than this compound[8] | - | - |
| AM4113 | Second | Neutral Antagonist | - | - | - |
| TXX-522 | Second | Peripherally Restricted | Good binding affinity[13] | - | Selective for CB1 |
Table 2: Comparative Pharmacokinetic Properties
| Compound | Generation | Key Pharmacokinetic Feature | Brain/Plasma Ratio |
| This compound | First | Brain Penetrant | High |
| AM6545 | Second | Peripherally Restricted | Low |
| TM38837 | Second | Peripherally Restricted | Kp of 1/33[10] |
| TXX-522 | Second | Peripherally Restricted | Minimal brain penetration[13] |
| JM-00266 | Second | Peripherally Restricted | Reduced brain penetration compared to this compound[14] |
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of CB1 antagonists are rooted in their modulation of the CB1 receptor signaling cascade. The following diagrams illustrate these pathways and the experimental workflows used to evaluate these compounds.
Figure 1: CB1 Receptor Signaling Pathway and Antagonist Intervention.
Figure 2: Experimental Workflow for Evaluating CB1 Antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the human CB1 receptor (e.g., HEK293 cells) or from brain tissue.
-
Incubation: The membranes are incubated with a radiolabeled CB1 ligand (e.g., [3H]CP55,940 or [3H]SR141716A) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in the CB1 signaling pathway.
-
Cell Culture: Cells expressing the CB1 receptor (e.g., CHO or HEK293 cells) are cultured.
-
Stimulation: The cells are pre-incubated with the test compound (antagonist) before being stimulated with a CB1 agonist (e.g., CP55,940) in the presence of an adenylyl cyclase activator like forskolin.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of cAMP accumulation is quantified to determine its potency (IC50). For inverse agonists, their ability to increase cAMP levels above basal in the absence of an agonist is measured.
In Vivo Studies in Diet-Induced Obese (DIO) Mice
This model is used to evaluate the therapeutic efficacy of CB1 antagonists for obesity and metabolic syndrome.[15][16]
-
Induction of Obesity: Mice are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and other metabolic abnormalities.[15][16]
-
Drug Administration: The DIO mice are then treated with the CB1 antagonist or a vehicle control, typically via daily oral gavage or intraperitoneal injection for several weeks.[15][17]
-
Monitoring: Body weight and food intake are monitored regularly throughout the treatment period.[16][17]
-
Metabolic Phenotyping: At the end of the study, various metabolic parameters are assessed, including:
-
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): To evaluate glucose metabolism and insulin sensitivity.
-
Plasma Analysis: Measurement of plasma levels of glucose, insulin, lipids (triglycerides, cholesterol), and liver enzymes.
-
Tissue Analysis: The liver and adipose tissue are collected to measure triglyceride content and analyze gene expression related to lipid metabolism and inflammation.[15]
-
Conditioned Gaping Test in Rats for Nausea Assessment
This behavioral test is a preclinical model to assess nausea-like behavior in rats, which are incapable of vomiting.[6][18]
-
Conditioning: Rats are given a novel-tasting solution (e.g., saccharin) followed by an injection of a nausea-inducing agent (e.g., lithium chloride) or the test compound. This pairing is typically done over one or more sessions.
-
Test Day: On a subsequent day, without any drug administration, the rats are re-exposed to the flavored solution.
-
Observation: The number of "gaping" responses (rapid opening and closing of the mouth) is recorded. An increase in gaping is indicative of conditioned nausea.[18] This method helps to differentiate the aversive effects of a drug from general malaise.
Conclusion
The evolution from first to second-generation CB1 antagonists represents a significant step towards safer and more targeted therapies for metabolic diseases. By focusing on peripheral restriction and neutral antagonism, researchers aim to harness the metabolic benefits of CB1 blockade while avoiding the debilitating psychiatric side effects that plagued the first generation of these drugs. The ongoing preclinical and clinical evaluation of these novel compounds will determine if this refined approach can finally unlock the full therapeutic potential of modulating the endocannabinoid system.
References
- 1. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the cannabinoid CB1-receptor neutral antagonist AM4113 and antagonist/inverse agonist this compound on fentanyl… [ouci.dntb.gov.ua]
- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripherally restricted CB1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The CB1 Neutral Antagonist AM4113 Retains the Therapeutic Efficacy of the Inverse Agonist this compound for Nicotine Dependence and Weight Loss with Better Psychiatric Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low brain CB1 receptor occupancy by a second generation CB1 receptor antagonist TM38837 in comparison with this compound in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. frontiersin.org [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. CB1 Antagonism Exerts Specific Molecular Effects on Visceral and Subcutaneous Fat and Reverses Liver Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic Profiling of CB1 Neutral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditioned gaping in rats: a selective measure of nausea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Male and female rats exhibit comparable gaping behavior but activate brain regions differently during expression of conditioned nausea - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Rimonabant
Essential Safety and Handling Guide for Rimonabant
This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is a potent pharmaceutical compound that requires careful handling. It is classified as causing damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects[1][2]. The compound is also toxic if swallowed and causes serious eye irritation[3].
General Handling Precautions:
-
Avoid inhalation of dust or fumes and prevent contact with skin and eyes[3][4].
-
Do not eat, drink, or smoke in areas where this compound is handled[3].
-
Wash hands and face thoroughly after handling the substance[3][5].
-
Ensure adequate ventilation and use in an area with appropriate exhaust systems[3].
-
Avoid prolonged or repeated exposure[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation[3][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., heavy rubber gloves for spills). | Prevents skin contact with the hazardous substance[5]. |
| Respiratory Protection | NIOSH-approved respirator. | Required when dusts are generated or if ventilation is inadequate to prevent inhalation[5]. |
| Body Protection | A lab coat or a disposable gown. | Provides a barrier against skin contact[5]. |
Operational and Disposal Plans
Step-by-Step Handling Procedure:
-
Preparation: Before handling, review the Safety Data Sheet (SDS) thoroughly. Ensure an eye-wash station and safety shower are accessible[3].
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or other ventilated enclosure to control dust.
-
Solution Preparation: this compound is soluble in organic solvents like ethanol, DMSO, and DMF[4]. When preparing solutions, add the solvent to the solid slowly to avoid splashing. For aqueous solutions, first dissolve this compound in ethanol before diluting with the aqueous buffer[4].
-
Storage: Store this compound in its original, tightly sealed container in a cool, dark, and locked location[3][5]. As a crystalline solid, it can be stored at -20°C for at least four years[4]. Aqueous solutions should not be stored for more than one day[4].
Spill Management:
In the event of a spill, immediately evacuate the area and restrict access[5]. Wear a self-contained breathing apparatus, heavy rubber gloves, and rubber boots for cleanup[5]. Absorb the spill with a suitable material, place it in a sealed container for disposal, and avoid creating dust[5]. After the material is collected, ventilate the area and thoroughly wash the spill site[5].
Disposal Plan:
All this compound waste, including contaminated materials and empty containers, must be treated as hazardous waste.
-
Dissolve or mix the material with a combustible solvent and dispose of it via a licensed chemical incinerator equipped with an afterburner and scrubber[5].
-
Do not allow the substance to enter soil, wastewater, or drinking water supplies[5].
-
All disposal activities must comply with local, state, and federal regulations[3][5].
Quantitative Data
The following table summarizes key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 463.8 g/mol | [1] |
| CAS Number | 168273-06-1 | [1][2] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Solubility (Ethanol) | ~30 mg/mL | [4] |
| Solubility (DMSO/DMF) | ~20 mg/mL | [4] |
Logical Workflow for Handling this compound
The diagram below outlines the procedural workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
